ML395
Description
Properties
Molecular Formula |
C26H29N5O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H29N5O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33) |
InChI Key |
VBJYNYMKFQGJCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML395; ML-395; ML 395; VU0468809; VU-0468809; VU 0468809. |
Origin of Product |
United States |
Foundational & Exploratory
ML395: A Potent and Selective Allosteric Inhibitor of Phospholipase D2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2), a critical enzyme in cellular signaling pathways. Developed through chemical optimization of a dual PLD1/2 inhibitor scaffold, this compound exhibits exceptional selectivity for PLD2 over its isoform PLD1, making it an invaluable tool for dissecting the specific roles of PLD2 in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental data. Detailed methodologies for relevant assays are also presented to facilitate its application in research and drug development.
Introduction
Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including cell proliferation, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, share significant homology but are differentially regulated and localized within the cell, suggesting distinct biological functions. The development of isoform-specific inhibitors is crucial for elucidating the individual contributions of PLD1 and PLD2 to cellular signaling and for validating them as therapeutic targets.
This compound emerged from a medicinal chemistry effort to improve the selectivity and physicochemical properties of earlier PLD inhibitors.[1][2] Its high potency and greater than 80-fold selectivity for PLD2 over PLD1, coupled with a favorable pharmacokinetic profile, position this compound as a superior chemical probe for studying PLD2-mediated signaling pathways.[1] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their studies.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C26H29N5O2 and a molecular weight of 443.54 g/mol .[3][4] A summary of its key chemical identifiers and properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)picolinamide | [1] |
| Molecular Formula | C26H29N5O2 | [3][4] |
| Molecular Weight | 443.54 g/mol | [4] |
| CAS Number | 1638957-17-1 | [3][4] |
| PubChem CID | 73099363 | [1] |
| Solubility (PBS) | >94.5 ± 0.8 µM | [1] |
| CNS Penetrant (B:P) | 1.48 | [1] |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective allosteric inhibitor of PLD2.[1][2] Allosteric inhibition means that this compound binds to a site on the PLD2 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This mode of action can offer advantages in terms of selectivity and can be less susceptible to competition from the endogenous substrate.
The core signaling pathway involving PLD2 is the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that can influence a variety of downstream signaling events.
Caption: this compound allosterically inhibits PLD2, blocking the hydrolysis of PC to PA.
Quantitative Data
The inhibitory activity of this compound against PLD1 and PLD2 has been quantified in both cellular and biochemical assays.[1] The compound also exhibits a favorable drug metabolism and pharmacokinetics (DMPK) profile.
| Assay Type | Target | IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |
| Cellular | PLD2 | 360 | >80-fold | [1][2] |
| PLD1 | >30,000 | [1][2] | ||
| Biochemical | PLD2 | 8,700 | >2-fold | [1] |
| PLD1 | >20,000 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound.
| Parameter | Value | Reference |
| Solubility (PBS) | >94.5 ± 0.8 µM | [1] |
| Plasma Stability (Rat, 3h) | Stable | [1] |
| Free Fraction (Rat Plasma) | >25% | [1] |
| CNS Penetration (B:P) | 1.48 | [1] |
Table 3: In Vitro DMPK Profile of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound. While the specific, detailed protocols for the characterization of this compound are not fully available in the public domain, the following sections provide representative methodologies for key experiments based on established practices.
Synthesis of this compound
This compound can be synthesized from its precursor, ML298. The following is a summary of the synthetic route.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Protocol:
-
Reductive Amination: To a solution of the ML298 precursor (1 equivalent) in glacial acetic acid, add 3-pyridinecarboxaldehyde (5 equivalents). Stir the mixture for 20 minutes at room temperature. Add sodium triacetoxyborohydride (5 equivalents) and continue stirring for an additional 30 minutes. Remove the acetic acid under reduced pressure. Resuspend the residue in methanol and concentrate to remove boron byproducts.
-
Amide Coupling: Dissolve the crude amine intermediate in DMF. Add diisopropylethylamine (DIEA, 5 equivalents) followed by naphthoyl chloride (1.2 equivalents). Stir the reaction for 30 minutes.
-
Purification: Purify the crude product by reverse-phase HPLC to yield this compound as a solid.
Cellular PLD2 Inhibition Assay
This assay measures the ability of this compound to inhibit PLD2 activity in a cellular context. A common method is the transphosphatidylation assay, which relies on the unique ability of PLD to utilize primary alcohols as nucleophiles.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HEK293 cells overexpressing PLD2) in a suitable format (e.g., 24-well plates) and grow to confluency.
-
Labeling: Label the cellular phospholipids by incubating the cells with a radioactive precursor, such as [3H]-palmitic acid, for several hours.
-
Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
PLD Stimulation: Stimulate PLD activity using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate, PMA) in the presence of a primary alcohol (e.g., 1-butanol).
-
Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Chromatography: Separate the lipids by thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled phosphatidylbutanol (PtdBut), the product of the transphosphatidylation reaction, using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of PLD inhibition against the concentration of this compound.
Biochemical PLD2 Inhibition Assay
This assay assesses the direct inhibitory effect of this compound on purified PLD2 enzyme.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified recombinant PLD2 enzyme and a suitable substrate, such as phosphatidylcholine vesicles.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction.
-
Product Quantification: Quantify the amount of phosphatidic acid (PA) produced. This can be done using various methods, including radiolabeling, fluorescent probes, or coupled enzymatic assays.
-
Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral activity of this compound against influenza viruses.
Protocol Outline:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of this compound.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been killed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction at each concentration of this compound compared to the untreated virus control to determine the EC50 (effective concentration).
Applications and Future Directions
This compound's high selectivity and favorable properties make it an exceptional tool for a variety of research applications:
-
Dissecting PLD2-specific signaling pathways: By selectively inhibiting PLD2, researchers can investigate its role in cellular processes without the confounding effects of PLD1 inhibition.
-
Validating PLD2 as a therapeutic target: this compound can be used in cellular and animal models of disease to assess the therapeutic potential of targeting PLD2.
-
Antiviral research: Given its demonstrated activity against influenza strains, this compound serves as a valuable lead compound for the development of novel antiviral therapies.[2]
Future research will likely focus on further elucidating the specific downstream effectors of PLD2-generated PA and on evaluating the efficacy of this compound in in vivo models of various diseases, including viral infections and cancer.
Conclusion
This compound is a state-of-the-art chemical probe that has significantly advanced our ability to study the specific functions of PLD2. Its high potency, selectivity, and favorable DMPK profile make it an indispensable tool for researchers in academia and industry. This technical guide provides a comprehensive resource to facilitate the effective use of this compound in elucidating the complex roles of PLD2 in health and disease.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of ML395
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML395 is a potent and highly selective, cell-permeable, allosteric inhibitor of phospholipase D2 (PLD2). Its core mechanism of action is the direct inhibition of PLD2's catalytic activity, leading to a reduction in the production of the second messenger phosphatidic acid (PA). This activity has demonstrated significant therapeutic potential, most notably in the context of broad-spectrum antiviral activity against various strains of the influenza virus. This guide provides a detailed examination of this compound's mechanism, associated signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Introduction to this compound
This compound (also known as VU0468809) is a triazaspirone derivative identified through chemical optimization of the halopemide-derived family of dual PLD1/2 inhibitors. It exhibits exceptional selectivity for PLD2 over its isoform, PLD1, making it a valuable tool for elucidating the specific functions of PLD2 in cellular processes and disease states.[1][2]
Core Mechanism of Action: Allosteric Inhibition of PLD2
The primary molecular target of this compound is phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[3][4]
This compound functions as a direct allosteric inhibitor of PLD2.[1][2] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This allosteric inhibition prevents the hydrolysis of PC and consequently decreases the intracellular levels of PA.
Quantitative Data
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacokinetic data.
| Inhibitory Activity of this compound | |
| Parameter | Value |
| Cellular PLD2 IC50 | 360 nM[1][2][5] |
| Cellular PLD1 IC50 | >30,000 nM[1][2][5] |
| Biochemical PLD2 IC50 (purified enzyme) | 8,700 nM[2] |
| Biochemical PLD1 IC50 (purified enzyme) | >20,000 nM[2] |
| Selectivity (Cellular) | >80-fold for PLD2 over PLD1[1][2] |
| In Vitro DMPK Profile of this compound | |
| Parameter | Value |
| Hepatic Microsomal Clearance (Sprague-Dawley Rat) | 82.1 mL/min/kg |
| CYP3A4 IC50 | 3.9 µM |
| CYP2D6 IC50 | 16.4 µM |
| CYP1A2 IC50 | >30 µM |
| CYP2C9 IC50 | >30 µM |
Signaling Pathways Modulated by this compound
By inhibiting PLD2, this compound modulates downstream signaling pathways that are dependent on phosphatidic acid.
General PLD2 Signaling
PLD2-generated PA acts as a signaling hub, recruiting and activating various downstream effector proteins. Inhibition of PLD2 by this compound disrupts these interactions. Key downstream pathways include:
-
Ras/MEK/ERK Pathway: PLD2, through its interaction with Grb2 and Sos, can lead to the activation of Ras and the subsequent MAPK/ERK signaling cascade, which is crucial for cell proliferation and transformation. This compound can attenuate this pathway by reducing PA levels.[3][6]
-
mTOR Signaling: PA can directly bind to and activate mTOR, a central regulator of cell growth and metabolism. By lowering PA concentrations, this compound can indirectly inhibit mTOR signaling.[3]
-
Cytoskeletal Dynamics: PA is involved in the regulation of the actin cytoskeleton. Inhibition of PLD2 can therefore impact processes such as cell migration and adhesion.[7]
Antiviral Mechanism of Action against Influenza Virus
A significant finding is the broad-spectrum antiviral activity of this compound against various influenza strains. The proposed mechanism centers on the role of PLD in the early stages of viral infection.
-
Inhibition of Viral Entry: Influenza virus entry into host cells is a complex process that involves endocytosis. PLD activity is stimulated upon viral infection and is thought to facilitate the rapid endocytosis of the virus. By inhibiting PLD2, this compound delays viral entry, providing a larger window for the host's innate immune system to recognize and respond to the infection.[8][9]
-
Enhancement of Innate Immunity: The delay in viral entry caused by this compound allows for a more robust innate immune response. Inhibition of PLD2 has been shown to correlate with increased transcription of antiviral effectors such as MxA, mediated by the RIG-I and IRF3 signaling pathways.[8][9]
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for these assays.
Endogenous (Cellular) PLD Activity Assay
This assay measures PLD activity within intact cells.
Principle: PLD enzymes exhibit a unique transphosphatidylation activity in the presence of a primary alcohol, such as 1-butanol. Instead of hydrolyzing phosphatidylcholine (PC) to phosphatidic acid (PA), PLD will catalyze the formation of phosphatidylbutanol (PtdBut). By using a radiolabeled lipid precursor, the amount of PtdBut produced is proportional to PLD activity.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., A549) in appropriate growth medium.
-
Label cells with a radioactive lipid precursor, such as [³H]-palmitic acid, for 24 hours to allow for incorporation into cellular phospholipids, including PC.
-
-
Inhibitor Treatment:
-
Pre-treat the labeled cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes).
-
-
PLD Stimulation and Transphosphatidylation:
-
Add 1-butanol to the cell culture medium to a final concentration of 0.3-0.4%.
-
If studying stimulated PLD activity, add the appropriate agonist (e.g., EGF).
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for the transphosphatidylation reaction.
-
-
Lipid Extraction:
-
Aspirate the medium and stop the reaction by adding ice-cold methanol.
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.
-
-
Thin Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system that separates PtdBut from other phospholipids (e.g., ethyl acetate/iso-octane/acetic acid/water).
-
-
Quantification:
-
Visualize the lipid spots using autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the PtdBut band and quantify the radioactivity using liquid scintillation counting.
-
Normalize the PtdBut counts to the total radioactivity in the lipid extract to account for variations in labeling and extraction efficiency.
-
In Vitro PLD Activity Assay with Purified Enzyme
This assay measures the direct effect of this compound on purified PLD1 and PLD2 enzymes.
Principle: Similar to the cellular assay, this method relies on the transphosphatidylation reaction. However, it uses purified recombinant PLD enzymes and artificial lipid vesicles (liposomes) as a source of substrate.
Protocol:
-
Liposome Preparation:
-
Prepare liposomes containing phosphatidylcholine (PC) and other lipids that may be required for enzyme activity, such as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Include a radiolabeled lipid, such as [³H]-PC, in the liposome preparation.
-
-
Enzyme Inhibition:
-
In a reaction tube, combine the purified recombinant PLD1 or PLD2 enzyme with varying concentrations of this compound or vehicle control.
-
Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the radiolabeled liposomes and 1-butanol to the enzyme-inhibitor mixture to start the reaction.
-
Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
-
TLC and Quantification:
-
Follow the same procedure as described for the cellular assay (steps 5 and 6) to separate and quantify the amount of [³H]-PtdBut produced.
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of PLD2. Its core mechanism of action, the reduction of phosphatidic acid production, has significant implications for both fundamental cell biology research and therapeutic development. The well-characterized antiviral properties of this compound, stemming from its ability to impede viral entry and bolster the innate immune response, highlight the potential of targeting host lipid signaling pathways as a novel antiviral strategy. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers working with or interested in the therapeutic applications of this compound and the broader field of PLD signaling.
References
- 1. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. KEGG PATHWAY: map04072 [genome.jp]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D Facilitates Efficient Entry of Influenza Virus, Allowing Escape from Innate Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase D facilitates efficient entry of influenza virus, allowing escape from innate immune inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
ML395: A Potent and Selective PLD2 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA). PA is a key signaling molecule involved in a plethora of cellular processes, including cell proliferation, survival, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, have distinct cellular localizations and regulatory mechanisms, suggesting non-redundant roles in cellular signaling.
ML395 has emerged as a valuable chemical probe for elucidating the specific functions of PLD2. It is a potent, selective, and cell-permeable allosteric inhibitor of PLD2.[1][2][3][4][5] Developed through chemical optimization of earlier generation PLD inhibitors, this compound offers significantly improved physicochemical and pharmacokinetic (DMPK) properties, making it suitable for both in vitro and in vivo studies.[1][3] This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its role in dissecting PLD2-mediated signaling pathways.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound against PLD isoforms have been rigorously characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Table 1: In Vitro Biochemical Inhibitory Activity of this compound | |
| Target | IC50 (nM) |
| Purified PLD1 | >20,000 - >30,000[1] |
| Purified PLD2 | 8,700[1] |
| Table 2: Cellular Inhibitory Activity of this compound | |
| Target | IC50 (nM) |
| Cellular PLD1 | >30,000[1][2][3][4][6] |
| Cellular PLD2 | 360[1][2][3][4][5][6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of PLD2.[1][2][5] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This allosteric mechanism contributes to its high selectivity for PLD2 over PLD1.
PLD2 Signaling Pathways and the Role of this compound
PLD2 is a key node in cellular signaling, integrating inputs from various upstream signals and activating multiple downstream effector pathways. This compound, by selectively inhibiting PLD2, serves as an invaluable tool to dissect these complex signaling networks.
Upstream Regulation of PLD2
PLD2 activity is stimulated by a variety of extracellular signals, including growth factors (e.g., EGF, PDGF), hormones, and neurotransmitters.[7] These signals are transduced through several mechanisms:
-
Receptor Tyrosine Kinases (RTKs): Upon ligand binding, RTKs can lead to the phosphorylation and activation of PLD2.[8]
-
Small GTPases: Members of the Rho (e.g., Rac2) and ARF families of small GTPases are known to regulate PLD2 activity.[7]
-
Protein Kinase C (PKC): Certain PKC isoforms can directly phosphorylate and activate PLD2.
Downstream Effector Pathways
The primary product of PLD2 activity, phosphatidic acid (PA), acts as a second messenger to modulate the activity of numerous downstream proteins. Two major pathways regulated by PLD2-generated PA are the Ras/ERK and mTOR signaling cascades.
-
Ras/ERK Pathway: PLD2 plays a crucial role in the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and differentiation.[7][8] PLD2 can form a complex with the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS.[7][8] This complex is recruited to the plasma membrane upon growth factor stimulation, facilitating the activation of Ras. By inhibiting PLD2, this compound can effectively attenuate the activation of this critical oncogenic pathway.
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. PLD2-generated PA can directly bind to and activate mTOR, leading to the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1.[1] this compound can be used to investigate the specific contribution of PLD2 to the activation of the mTOR pathway in various cellular contexts.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Biochemical PLD2 Activity Assay (Radiolabeled)
This assay measures the enzymatic activity of purified PLD2 by quantifying the release of a radiolabeled product.
Materials:
-
Purified PLD2 enzyme
-
[³H]dipalmitoyl-phosphatidylcholine ([³H]DPPC)
-
Phosphatidylethanolamine (PE)
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl₂
-
Scintillation fluid and counter
Procedure:
-
Prepare Substrate Vesicles:
-
Mix [³H]DPPC, PE, and PIP₂ in chloroform in a glass tube.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in Assay Buffer by vortexing and sonication to create small unilamellar vesicles.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the desired concentration of this compound (dissolved in DMSO) or DMSO vehicle control.
-
Add the purified PLD2 enzyme to the tube and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate vesicles.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Product Separation:
-
Stop the reaction by adding a mixture of chloroform/methanol/HCl.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
The radiolabeled product, [³H]choline, will be in the upper aqueous phase.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Cellular PLD2 Activity Assay (Transphosphatidylation)
This assay measures PLD2 activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
Materials:
-
HEK293 cells stably expressing PLD2 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound or other inhibitors
-
Phorbol 12-myristate 13-acetate (PMA) or other cellular activator
-
1-Butanol
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentrations of this compound or DMSO vehicle for 30 minutes.
-
Add 1-butanol (final concentration ~0.3%) to the medium for 15 minutes.
-
Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to activate PLD2.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold methanol and scrape the cells.
-
Transfer the cell suspension to a tube and add chloroform and water for phase separation.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification by LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of phosphatidylbutanol (PBut), the product of the transphosphatidylation reaction.
-
Normalize the PBut levels to a suitable internal standard and calculate the percentage of inhibition.
-
Pharmacokinetics and Safety Profile
This compound exhibits a favorable DMPK profile, making it a suitable tool for in vivo studies.[1] It has good solubility and stability, and it is brain penetrant.[1]
A key aspect of preclinical drug development is the assessment of off-target effects. This compound has been profiled against a panel of receptors, ion channels, and transporters to assess its selectivity. In the Eurofins Panlabs Lead Profiling Screen of 68 targets, this compound showed minimal off-target activity at a concentration of 10 µM, indicating a clean safety profile.[1]
Conclusion
This compound is a highly valuable pharmacological tool for the specific inhibition of PLD2. Its potency, selectivity, and favorable DMPK properties allow for the precise dissection of PLD2-mediated signaling pathways in both cellular and whole-organism contexts. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the diverse biological roles of PLD2 in health and disease, including areas such as cancer biology and virology. As research into the therapeutic potential of targeting PLD2 continues, this compound will undoubtedly remain a cornerstone for preclinical validation and discovery efforts.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Invitrogen Amplex Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPACT: Imaging phospholipase d activity with clickable alcohols via transphosphatidylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The exquisite regulation of PLD2 by a wealth of interacting proteins: S6K, Grb2, Sos, WASp and Rac2 (and a surprise discovery: PLD2 is a GEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling, in response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Phospholipase D2 in Cellular Signaling and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholipase D2 (PLD2), a key member of the phospholipase D superfamily, is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). This guide provides a comprehensive technical overview of the core functions of PLD2, detailing its involvement in a myriad of cellular processes, including signal transduction, membrane trafficking, cytoskeletal dynamics, and cell proliferation. We delve into the intricate signaling pathways regulated by PLD2, present quantitative data on its expression and activity, and provide detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target PLD2-mediated pathways.
Introduction
Phospholipase D (PLD) enzymes are pivotal regulators of cellular function, and the PLD2 isoform has emerged as a significant player in both normal physiology and disease.[1][2] Unlike its counterpart, PLD1, which is often localized to intracellular membranes and requires activation by various stimuli, PLD2 is constitutively active and predominantly found at the plasma membrane.[1][3] This strategic localization positions PLD2 to respond rapidly to extracellular signals and modulate a host of downstream signaling cascades.
The primary function of PLD2 is the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[4] PA is a potent lipid second messenger that can influence cellular processes in two main ways: by directly interacting with and modulating the activity of various proteins, and by altering membrane curvature, which impacts vesicle trafficking and cytoskeletal organization.[1][5]
Dysregulation of PLD2 activity and expression has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive target for therapeutic intervention.[2][6] This guide aims to provide a detailed understanding of PLD2's function, its role in key signaling networks, and the experimental approaches used to study this multifaceted enzyme.
Core Functions and Cellular Localization
PLD2 is involved in a wide array of cellular functions, primarily through the generation of PA. These functions include:
-
Signal Transduction: PLD2 is a key component of numerous signaling pathways initiated by growth factors, cytokines, and hormones.[4] Its product, PA, can directly bind to and activate or inhibit a variety of downstream effector proteins, including protein kinases and phosphatases.[5]
-
Membrane Trafficking: By altering membrane curvature and recruiting specific proteins, PA generated by PLD2 plays a crucial role in endocytosis, exocytosis, and vesicle transport.[5][7]
-
Cytoskeletal Reorganization: PLD2 and its product PA are involved in the regulation of the actin cytoskeleton, influencing cell migration, adhesion, and morphology.[5]
-
Cell Proliferation and Survival: PLD2-mediated signaling pathways are often linked to cell growth, proliferation, and the suppression of apoptosis.[1][2]
PLD2 is predominantly localized to the plasma membrane, often within lipid rafts.[8] However, its localization can be dynamic, with some studies reporting its presence in the Golgi apparatus and perinuclear vesicles under certain conditions or in specific cell types.[3][9] This subcellular distribution is critical for its function, allowing it to be in close proximity to its substrate and various signaling partners.
Key Signaling Pathways Involving PLD2
PLD2 is a central node in several critical signaling pathways. The following sections detail some of the most well-characterized pathways, with accompanying diagrams to illustrate the molecular interactions.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a master regulator of cell growth and metabolism. PLD2 plays an essential role in mitogen-induced mTOR activation.[10] siRNA-mediated knockdown of PLD2, but not PLD1, significantly reduces the phosphorylation of the well-known mTOR effectors, S6K1 and 4EBP1.[10] PLD2 possesses a TOS-like motif through which it interacts with raptor, a key component of the mTORC1 complex.[10][11] This interaction, coupled with the localized production of PA by PLD2, is crucial for mTOR activation in response to mitogenic signals.[10]
The Ras/ERK Signaling Pathway
PLD2 is also implicated in the activation of the Ras/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon stimulation by growth factors like EGF, PLD2 can form a complex with the adaptor protein Grb2.[1][5] This interaction is crucial for PLD2's enzymatic activity and its proper intracellular localization.[9] PLD2-generated PA can then recruit Son of sevenless (SOS), a guanine nucleotide exchange factor (GEF) for Ras, to the plasma membrane, leading to Ras activation and subsequent stimulation of the Raf/MEK/ERK cascade.[4]
The Rac2 Signaling Pathway and Cell Migration
PLD2 has a dual role in regulating the activity of the small GTPase Rac2, a key modulator of the actin cytoskeleton and cell migration.[5] PLD2 can act as a guanine nucleotide exchange factor (GEF) for Rac2, promoting the exchange of GDP for GTP and thereby activating Rac2.[12] This GEF activity is independent of its lipase function. Additionally, the PA produced by PLD2 can contribute to the formation of lamellipodia and membrane ruffling, further promoting cell migration.[5]
Quantitative Data on PLD2 Expression and Activity
The expression and activity of PLD2 are tightly regulated and can vary significantly between different cell types and disease states.
Table 1: Relative PLD2 Expression in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Tissue of Origin | PLD2 mRNA Expression (relative to NCM460) |
| NCM460 | Normal Colorectal Mucosa | 1.00 |
| SW480 | Colorectal Adenocarcinoma | Lower than NCM460[13] |
| SW620 | Colorectal Adenocarcinoma | Lower than NCM460[13] |
| SW1116 | Colorectal Adenocarcinoma | Lower than NCM460[13] |
| HT-29 | Colorectal Adenocarcinoma | Lower than NCM460[13] |
Table 2: Effect of PLD2 Modulation on Downstream Signaling
| Cell Line | Condition | Downstream Target | Effect | Reference |
| HEK293, OVCAR-3, COS7 | PLD2 siRNA knockdown | S6K1 and 4EBP1 phosphorylation | Profoundly reduced | [10] |
| dHL-60 | PLD2 shRNA knockdown | Akt S473-phosphorylation | Reduced | [7] |
| COS7 | Grb2 shRNA knockdown | PLD2 activity | Reduced | [9] |
| COS-7 | Transfection with PLD2-WT | PLD2 activity | ~800% increase compared to mock | [9] |
Experimental Protocols
Studying the function of PLD2 requires a variety of biochemical and cell-based assays. Below are detailed protocols for some of the key experiments.
In Vitro PLD2 Activity Assay (Coupled Assay)
This assay measures PLD2 activity by detecting the production of choline, which is then used in a series of enzymatic reactions to generate a fluorescent product.[14][15]
Materials:
-
PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2, 100 mM NaCl)
-
Phosphatidylcholine (PC) substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Purified PLD2 enzyme or cell lysate containing PLD2
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-560/590 nm)
Protocol:
-
Prepare a reaction mixture containing PLD Assay Buffer, choline oxidase, HRP, and Amplex Red reagent.
-
Add the PC substrate to the reaction mixture.
-
Initiate the reaction by adding the purified PLD2 enzyme or cell lysate to the wells of the microplate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points.
-
Calculate PLD2 activity based on a standard curve generated with known concentrations of choline.
Co-Immunoprecipitation (Co-IP) to Study PLD2 Interactions
Co-IP is used to identify proteins that interact with PLD2 in a cellular context.[16][17][18]
Materials:
-
Cells expressing tagged-PLD2 or endogenous PLD2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific for PLD2 or the tag
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse the cells to release proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against PLD2 or its tag to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.
Immunofluorescence for PLD2 Localization
Immunofluorescence microscopy is used to visualize the subcellular localization of PLD2.[8][19][20]
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PLD2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against PLD2.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of PLD2 using a fluorescence microscope.
Conclusion
Phospholipase D2 is a central and multifaceted enzyme in cellular signaling, with critical roles in a wide range of physiological and pathological processes. Its constitutive activity at the plasma membrane allows for rapid responses to extracellular cues, leading to the generation of the key second messenger phosphatidic acid. The intricate involvement of PLD2 in major signaling pathways such as the mTOR and Ras/ERK cascades highlights its importance in regulating cell growth, proliferation, and migration. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the functions of PLD2 and to explore its potential as a therapeutic target in various diseases, including cancer. A deeper understanding of PLD2's molecular mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its activity for clinical benefit.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Membrane Tension Acts Through PLD2 and mTORC2 to Limit Actin Network Assembly During Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D2 Localizes to the Plasma Membrane and Regulates Angiotensin II Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling, in response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLD2 forms a functional complex with mTOR/raptor to transduce mitogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbs.umn.edu [cbs.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Decreased Expression of PLD2 Promotes EMT in Colorectal Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
ML395 (CAS number 1638957-17-1): A Technical Guide to a Selective PLD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2). With a CAS number of 1638957-17-1, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of PLD2. Its high selectivity over the PLD1 isoform, favorable pharmacokinetic profile, and demonstrated antiviral activity make it a compound of significant interest in drug discovery and chemical biology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Chemical and Physical Properties
This compound, also known as VU0468809, is a triazaspirone derivative with the chemical formula C₂₆H₂₉N₅O₂ and a molecular weight of 443.54 g/mol .[1][2] It exhibits excellent physicochemical properties, conforming to Lipinski's rule of five, and possesses favorable lipophilicity, which contributes to its cell permeability and ability to cross the blood-brain barrier.[1]
| Property | Value | Reference |
| CAS Number | 1638957-17-1 | [1][2] |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [1][2] |
| Molecular Weight | 443.54 g/mol | [1][2] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
Biological Activity and Mechanism of Action
This compound is a highly selective allosteric inhibitor of PLD2.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.
The inhibitory activity of this compound is significantly more potent against PLD2 than PLD1, with over 80-fold selectivity observed in cellular assays.[1][3] This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways.
In Vitro and Cellular Potency
The inhibitory potency of this compound has been determined in both biochemical and cellular assays.
| Assay Type | Target | IC₅₀ | Reference |
| Cellular | Human PLD2 | 360 nM | [1][3] |
| Cellular | Human PLD1 | > 30,000 nM | [1][3] |
| Biochemical | Purified PLD2 | 8,700 nM | |
| Biochemical | Purified PLD1 | > 30,000 nM |
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against various strains of the influenza virus, including H1N1, H3N2, H5N1, and H7N9.[3] The mechanism of this antiviral action is linked to the inhibition of PLD2, which plays a crucial role in the early stages of viral infection, specifically viral entry into host cells. By inhibiting PLD2, this compound disrupts the endocytosis process that influenza viruses utilize to infect cells. This disruption allows for a more robust innate immune response.
Signaling Pathway
The antiviral mechanism of this compound involves the modulation of the host's innate immune response. Inhibition of PLD2 by this compound during influenza virus infection leads to a delay in viral entry, providing the host cell with a critical time window to mount an effective antiviral defense. This response is primarily mediated by the RIG-I signaling pathway.
Caption: this compound inhibits PLD2, delaying influenza virus entry and allowing for a RIG-I-mediated immune response.
Drug Metabolism and Pharmacokinetics (DMPK) Profile
This compound exhibits a favorable DMPK profile, making it suitable for in vitro and in vivo studies.
| Parameter | Result |
| Hepatic Microsomal Clearance (Rat) | 82.1 mL/min/kg[1] |
| CYP3A4 Inhibition (IC₅₀) | 3.9 µM[1] |
| CYP2D6 Inhibition (IC₅₀) | 16.4 µM[1] |
| CYP1A2 Inhibition (IC₅₀) | > 30 µM[1] |
| CYP2C9 Inhibition (IC₅₀) | > 30 µM[1] |
Experimental Protocols
Cellular PLD2 Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against PLD2 in a cellular context.
Materials:
-
HEK293 cells stably expressing human PLD2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
[³H]-palmitic acid
-
1-butanol
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) plates and chamber
-
Solvent system for TLC (e.g., ethyl acetate/iso-octane/acetic acid/water)
Procedure:
-
Seed HEK293-PLD2 cells in 12-well plates and grow to 80-90% confluency.
-
Label the cells with [³H]-palmitic acid (0.5 µCi/mL) in serum-free medium for 18 hours.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 30 minutes.
-
Stimulate PLD activity by adding 1-butanol to a final concentration of 0.3% (v/v) and incubate for 30 minutes.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell lysate to a glass tube.
-
Extract the lipids using a chloroform/methanol/water partition.
-
Separate the radiolabeled phosphatidylbutanol (PBut) from other lipids by TLC.
-
Scrape the PBut spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PLD2 inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for the cellular PLD2 inhibition assay.
In Vitro PLD2 Biochemical Assay
This protocol outlines a method for determining the IC₅₀ of this compound against purified PLD2 enzyme.
Materials:
-
Purified recombinant human PLD2
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 80 mM KCl, 1 mM DTT)
-
Substrate vesicles containing phosphatidylcholine (PC) and [³H]-PC
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare substrate vesicles by sonicating a mixture of PC and [³H]-PC in assay buffer.
-
In a reaction tube, combine the assay buffer, purified PLD2 enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding the substrate vesicles.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol/HCl).
-
Separate the aqueous phase containing the radiolabeled choline product from the organic phase.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of PLD2 inhibition for each concentration of this compound and determine the IC₅₀ value.
Cytochrome P450 Inhibition Assay
This protocol provides a general method for assessing the inhibitory potential of this compound against major CYP450 isoforms.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
This compound stock solution (in DMSO)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with varying concentrations of this compound (or vehicle control) and the NADPH regenerating system in a 96-well plate.
-
Initiate the reaction by adding the specific CYP450 probe substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percentage of inhibition of metabolite formation for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of PLD2. Its high selectivity, cell permeability, and favorable DMPK profile make it an excellent probe for elucidating the diverse biological functions of PLD2 in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a variety of research applications, from basic cell signaling studies to preclinical drug development. The demonstrated antiviral activity of this compound highlights the potential of targeting host cell factors as a novel therapeutic strategy for infectious diseases.
References
- 1. Phospholipase D facilitates efficient entry of influenza virus, allowing escape from innate immune inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
ML395: A Technical Guide to a Selective PLD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML395 is a potent and highly selective allosteric inhibitor of phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes and a potential therapeutic target for several diseases, including cancer and viral infections. Developed through the chemical optimization of a halopemide-derived series of dual PLD1/2 inhibitors, this compound exhibits over 80-fold selectivity for PLD2 over its isoform, PLD1. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and development workflow.
Discovery and Development
The discovery of this compound was the result of a focused effort to improve the isoform selectivity and physicochemical properties of an existing class of PLD inhibitors. The development process originated from the optimization of a dual PLD1/2 inhibitor scaffold derived from halopemide.
Initial screening and optimization efforts led to the identification of a first-generation PLD2-selective inhibitor, ML298. While potent, ML298 suffered from limitations including modest pharmacokinetic properties, low solubility, and toxicity at higher concentrations.[1] Further chemical optimization of ML298, through iterative parallel synthesis, led to the development of this compound (also known as VU0468809).[1][2] This new compound demonstrated significant improvements in potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profile, with no observed toxicity at high concentrations.[1]
The key structural modification in this compound involved the installation of a 1,3,8-triazaspiro[4.5]decan-4-one privileged structure, which was found to engender PLD2 selectivity.[1]
Development Workflow
The logical progression from the initial lead compound to the optimized this compound is depicted in the following workflow diagram.
Quantitative Data
This compound has been characterized by its high potency and selectivity for PLD2. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Selectivity (fold) |
| Cellular Assay | PLD1 | >30,000 | >83 |
| PLD2 | 360 | ||
| Biochemical Assay | PLD1 | >30,000 | >3.4 |
| PLD2 | 8,700 |
Data sourced from NIH Probe Report for this compound.[1]
Table 2: In Vitro DMPK and Physicochemical Properties of this compound
| Parameter | Value |
| Solubility | |
| PBS (pH 7.4) | 23 µM |
| Permeability | |
| Caco-2 (A-B) | Moderate to High |
| Plasma Protein Binding | |
| Rat Plasma (% bound) | 98.6 |
| Human Plasma (% bound) | 99.2 |
| Metabolic Stability | |
| Rat Liver Microsomes (T1/2) | 25.7 min |
| Human Liver Microsomes (T1/2) | 48.5 min |
| CYP450 Inhibition | |
| CYP1A2 (IC50) | >50 µM |
| CYP2C9 (IC50) | >50 µM |
| CYP2C19 (IC50) | >50 µM |
| CYP2D6 (IC50) | 20.3 µM |
| CYP3A4 (IC50) | 10.1 µM |
| Physicochemical Properties | |
| Molecular Weight | 498.6 g/mol |
| cLogP | 4.2 |
| Topological Polar Surface Area (TPSA) | 74.2 Ų |
Mechanism of Action and Signaling Pathway
This compound functions as a selective allosteric inhibitor of PLD2.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA).[3] PA is a critical signaling lipid that regulates a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking, by activating downstream effector proteins.[4]
By selectively inhibiting PLD2, this compound reduces the production of PA, thereby modulating the downstream signaling cascades that are dependent on PLD2-generated PA. The precise downstream effects of selective PLD2 inhibition are an active area of research, but are known to impact pathways involved in cancer progression and viral replication.[1][4]
Phospholipase D Signaling Pathway
The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical PLD2 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on purified PLD2 enzyme.
-
Enzyme and Substrate Preparation: Purified recombinant human PLD2 is used. The substrate consists of vesicles containing a fluorescently labeled phosphatidylcholine analog.
-
Assay Procedure:
-
A dilution series of this compound is prepared in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA).
-
Purified PLD2 enzyme is added to the wells of a microplate containing the this compound dilutions and incubated for a specified pre-incubation period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorescently labeled phosphatidylcholine substrate vesicles.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence signal is proportional to the amount of product formed. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular PLD2 Inhibition Assay
This assay measures the ability of this compound to inhibit PLD2 activity within a cellular context.
-
Cell Culture: A suitable cell line overexpressing PLD2 (e.g., HEK293T) is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with a dilution series of this compound for a specified period (e.g., 1-2 hours).
-
PLD activity is stimulated by the addition of a known agonist (e.g., phorbol 12-myristate 13-acetate - PMA). In the presence of a primary alcohol such as 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PBut), which serves as a specific marker of PLD activity.
-
The cells are incubated with the agonist and 1-butanol for a defined time (e.g., 30-60 minutes).
-
The reaction is stopped, and cellular lipids are extracted.
-
The amount of PBut is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The amount of PBut produced is a measure of PLD activity. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
Anti-Influenza Virus Cytopathic Effect (CPE) Assay
This assay evaluates the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.
-
Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are used as the host cells for influenza virus infection. A specific strain of influenza virus (e.g., H1N1) is propagated and titrated.
-
Assay Procedure:
-
MDCK cells are seeded in a 96-well plate and grown to confluence.
-
A serial dilution of this compound is prepared in infection media.
-
The cell culture medium is removed, and the cells are pre-incubated with the this compound dilutions for 1 hour.
-
The cells are then infected with a predetermined titer of influenza virus.
-
The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis: The EC50 value, the concentration of this compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion
This compound represents a significant advancement in the development of selective PLD2 inhibitors. Its high potency, isoform selectivity, and favorable DMPK properties make it a valuable tool for investigating the biological roles of PLD2 in various physiological and pathological processes. Furthermore, its demonstrated antiviral activity suggests potential therapeutic applications. The detailed information provided in this technical guide serves as a comprehensive resource for researchers utilizing or further developing this compound and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Phospholipase D2 in Viral Replication: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the critical role of Phospholipase D2 (PLD2) in the life cycle of various viruses, with a particular focus on its impact on viral entry, replication, and pathogenesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in virology and antiviral research. It synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for understanding and targeting PLD2 in viral infections.
Executive Summary
Phospholipase D2 (PLD2), a key enzyme in cellular lipid metabolism, has emerged as a crucial host factor that is manipulated by a range of viruses to facilitate their replication. By catalyzing the hydrolysis of phosphatidylcholine to produce the signaling lipid phosphatidic acid (PA), PLD2 influences a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. Viruses from different families, including both RNA and DNA viruses, have been shown to hijack PLD2 activity to promote efficient entry into host cells, establish replication complexes, and evade the host's innate immune responses. This guide will dissect the multifaceted role of PLD2 in these processes, highlighting its potential as a broad-spectrum antiviral target.
The Role of PLD2 in the Viral Life Cycle
PLD2 is implicated in several key stages of viral replication, from the initial entry into the host cell to the final stages of budding and release. Its involvement is particularly well-documented in RNA viruses, such as influenza virus and Red clover necrotic mosaic virus (RCNMV), with emerging evidence suggesting its relevance in DNA virus infections as well.
Viral Entry and Trafficking
PLD2 plays a pivotal role in the early stages of infection for many viruses, particularly in facilitating their entry and subsequent trafficking within the host cell. Influenza virus infection, for instance, has been shown to stimulate PLD activity, with PLD2 co-localizing with the virus during infection.[1][2] Inhibition of PLD2, either through chemical inhibitors or RNA interference, delays viral entry and reduces viral titers in vitro.[1][2] This is attributed to PLD2's function in promoting rapid endosomal trafficking, which allows the virus to escape the host's innate antiviral responses.[1][2]
Formation of Viral Replication Complexes
For many positive-strand RNA viruses, the formation of membrane-bound replication complexes is an essential step for genome replication. The lipid microenvironment of these complexes is critical for their function. In the case of the plant RNA virus RCNMV, PLD-derived phosphatidic acid (PA) is required for viral RNA replication.[3] The viral auxiliary replication protein of RCNMV has been found to bind to PA, and an increase in PA levels is observed in infected plant leaves.[3] This suggests that viruses can actively modulate PLD activity to create a favorable environment for their replication machinery.
Evasion of Innate Immunity
Recent studies have revealed a fascinating interplay between PLD2 and the host's innate immune system during viral infection. Inhibition of PLD2 during influenza virus infection leads to a reduction in viral titer that is dependent on key components of the innate immune signaling pathway, including RIG-I, IRF3, and MxA.[1][2] By accelerating the endocytosis of the virus, PLD2 helps it to evade detection by these intracellular immune sensors.[1][2] Slowing down this process through PLD2 inhibition provides the host cell with more time to mount an effective antiviral response.
Quantitative Data on PLD2's Role in Viral Replication
The following tables summarize the quantitative effects of PLD2 modulation on the replication of various viruses, providing a clear overview of its significance across different viral families and experimental systems.
| Virus Family | Virus | Experimental System | Method of PLD2 Modulation | Quantitative Effect | Reference |
| Orthomyxoviridae | Influenza A Virus (H1N1, H3N2, H5N1, H7N9) | A549 cells | Chemical Inhibition (VU0364739) | IC50 of 3.4 µM for H7N9; Significant reduction in viral titers | [1] |
| Orthomyxoviridae | Influenza A Virus (H1N1) | A549 cells | siRNA knockdown of PLD2 | Stronger inhibition of viral replication compared to PLD1 knockdown | [1] |
| Orthomyxoviridae | Influenza A Virus (PR8) | C57BL/6 mice | Chemical Inhibition (VU0364739) | Dose-dependent reduction in lung viral titers | [1] |
| Tombusviridae | Red clover necrotic mosaic virus (RCNMV) | Nicotiana benthamiana | Pharmacological Inhibition (n-butanol) | Progressive reduction in viral RNA accumulation | [3] |
Signaling Pathways Involving PLD2 in Viral Replication
PLD2 is integrated into complex cellular signaling networks that are often manipulated by viruses. The diagrams below, generated using the DOT language, illustrate some of the key known pathways.
PLD2 Signaling in Influenza Virus Entry and Immune Evasion
Proposed Role of PLD in RCNMV Replication Complex Formation
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
ML395: A Technical Guide to Its High Selectivity for PLD2 Over PLD1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of Phospholipase D2 (PLD2) over Phospholipase D1 (PLD1) by the small molecule inhibitor, ML395. This document details the quantitative selectivity, the experimental methodologies used to determine this selectivity, and the relevant signaling pathways of the PLD isoforms.
Data Presentation: Quantitative Selectivity of this compound
This compound has been identified as a potent and highly selective allosteric inhibitor of PLD2. Its selectivity is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC50) against PLD2 compared to PLD1 in both cellular and biochemical assays.
| Assay Type | Target | IC50 (nM) | Selectivity (PLD1 IC50 / PLD2 IC50) |
| Cellular | PLD1 | > 30,000[1][2] | > 83-fold[1][2] |
| PLD2 | 360[1][2] | ||
| Biochemical | PLD1 | > 30,000[1] | > 3.4-fold (based on lower limit) |
| PLD2 | 8,700[1] |
Experimental Protocols
The selectivity of this compound was determined through rigorous cellular and biochemical assays. The following sections provide detailed methodologies for these key experiments.
Cellular Assay: In-Cell PLD Activity Assessment (Transphosphatidylation Assay)
This assay measures the activity of PLD1 and PLD2 within a cellular environment by monitoring the transphosphatidylation reaction. In the presence of a primary alcohol, such as 1-butanol, PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine (PC) to the alcohol, forming phosphatidylbutanol (PBut), a product that is not endogenously produced.
Materials:
-
Cell Lines:
-
Calu-1 human lung carcinoma cells (for PLD1 activity)
-
HEK293 cells stably overexpressing GFP-tagged human PLD2 (HEK293-gfpPLD2) (for PLD2 activity)
-
-
Cell Culture Media: Appropriate media and supplements for cell lines (e.g., DMEM or RPMI-1640 with 10% FBS).
-
PLD Activator: Phorbol 12-myristate 13-acetate (PMA)
-
Primary Alcohol: 1-Butanol
-
Inhibitor: this compound
-
Labeling Agent (optional): [3H]-palmitic acid or other suitable lipid precursors for radiometric detection.
-
Reagents for Lipid Extraction: Chloroform, Methanol, HCl
-
Thin Layer Chromatography (TLC) supplies: TLC plates, developing chambers, and solvent systems (e.g., ethyl acetate/iso-octane/acetic acid/water).
-
Detection Method: Phosphorimager or scintillation counter for radiolabeled lipids, or mass spectrometry for non-radiolabeled lipids.
Procedure:
-
Cell Culture and Plating:
-
Calu-1 and HEK293-gfpPLD2 cells are cultured under standard conditions (37°C, 5% CO2).
-
Cells are seeded into appropriate culture plates (e.g., 12-well or 24-well plates) and allowed to adhere overnight.
-
-
(Optional) Radiolabeling:
-
If a radiometric assay is being performed, cells are incubated with [3H]-palmitic acid in serum-free media for 18-24 hours to allow for incorporation into cellular phospholipids.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
-
PLD Stimulation and Transphosphatidylation:
-
For Calu-1 cells, PLD1 activity is stimulated by adding a final concentration of 100 nM PMA.
-
For both cell lines, 1-butanol is added to a final concentration of 0.3-0.4% to initiate the transphosphatidylation reaction.
-
The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Lipid Extraction:
-
The reaction is stopped by aspirating the media and adding ice-cold methanol.
-
Lipids are extracted using a standard Bligh-Dyer method with a chloroform/methanol/water mixture.
-
-
Analysis of Phosphatidylbutanol (PBut) Formation:
-
The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto TLC plates.
-
The lipids are separated by TLC.
-
The amount of radiolabeled PBut is quantified using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a scintillation counter. For non-radiolabeled methods, PBut can be quantified by mass spectrometry.
-
-
Data Analysis:
-
The amount of PBut formed is a direct measure of PLD activity.
-
IC50 values are calculated by plotting the percentage of PLD inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Biochemical Assay: In Vitro PLD Activity Assessment
This assay measures the activity of purified PLD1 and PLD2 enzymes, allowing for the direct assessment of inhibitor effects without the complexities of a cellular environment. A common method for this is a coupled enzyme assay, such as the Amplex Red assay.
Materials:
-
Purified Enzymes: Recombinant human PLD1 and PLD2.
-
Substrate: Phosphatidylcholine (PC) liposomes.
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0, containing MgCl2, and PIP2.
-
Inhibitor: this compound
-
Detection Reagents (Amplex Red Assay Kit):
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
-
Microplate Reader: Capable of fluorescence detection (excitation ~530-560 nm, emission ~585-590 nm).
Procedure:
-
Preparation of Reagents:
-
Prepare assay buffer and substrate liposomes.
-
Prepare working solutions of Amplex Red, HRP, and choline oxidase in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the purified PLD1 or PLD2 enzyme.
-
Add the various concentrations of this compound or vehicle control.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the PLD reaction by adding the PC substrate.
-
Simultaneously or immediately after, add the Amplex Red detection cocktail (Amplex Red, HRP, choline oxidase).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at multiple time points using a microplate reader.
-
-
Principle of Detection:
-
PLD hydrolyzes PC to produce phosphatidic acid and choline.
-
Choline oxidase oxidizes choline, producing betaine and hydrogen peroxide (H2O2).
-
In the presence of HRP, H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent resorufin.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the PLD activity.
-
IC50 values are determined by plotting the percent inhibition of PLD activity against the log concentration of this compound and fitting to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general PLD signaling pathway and the workflows for the described experimental protocols.
Caption: General PLD signaling pathway.
Caption: Cellular transphosphatidylation assay workflow.
Caption: Biochemical (Amplex Red) assay workflow.
References
Methodological & Application
Application Notes and Protocols for ML395 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML395, also known as G6PDi-1, is a potent and specific cell-permeable inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). By inhibiting G6PD, this compound effectively blocks the production of NADPH and the synthesis of nucleotide precursors. This disruption of cellular redox balance and metabolism makes this compound a valuable tool for studying the role of the PPP in various cellular processes, particularly in cancer biology and immunology. Inhibition of G6PD by this compound leads to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
These application notes provide detailed protocols for the use of this compound in cell culture, including preparation of the compound, and various cell-based assays to assess its biological effects.
Chemical Properties and Storage
| Property | Value | Reference |
| Synonyms | G6PDi-1 | |
| Molecular Formula | C₁₄H₁₂N₄OS | |
| Molecular Weight | 284.34 g/mol | |
| Solubility | Soluble in DMSO up to 100 mM (57 mg/mL) | [1][2] |
| Storage | Store as a solid at -20°C. In solution (DMSO), store at -20°C for up to 3 months. |
Note: It is recommended to use fresh DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce its solubility[2].
General Handling and Preparation of this compound Stock Solution
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powdered compound.
Protocol for Preparing a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add 351.7 µL of sterile DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in tissue culture plates or flasks at a density that will allow for logarithmic growth throughout the experiment. Allow the cells to adhere overnight.
-
For suspension cells, seed the cells at the desired density directly into the culture vessel.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the this compound working solution or vehicle control directly to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as cell viability, apoptosis, or western blotting.
Protocol 2: Cell Viability Assay (MTT or WST-1)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1 (in a 96-well plate)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure changes in intracellular ROS levels following this compound treatment.
Materials:
-
Cells treated with this compound
-
CellROX™ Green Reagent or similar ROS detection reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Two hours before the end of the treatment, add the ROS detection reagent to the culture medium at the manufacturer's recommended concentration.
-
Incubate the cells for the final 2 hours of treatment.
-
Harvest the cells (trypsinize if adherent) and wash them with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (G6PDi-1) from published studies.
Table 1: IC₅₀ Values of this compound (G6PDi-1)
| Assay Type | Cell/Enzyme System | IC₅₀ | Reference |
| In Vitro Enzyme Assay | Recombinant Human G6PD | 70 nM | |
| Cellular Target Engagement | HepG2 cells (decrease in 6-phosphogluconate) | ~13 µM | [1] |
| Metabolic Inhibition | Primary Rat Astrocytes (WST1 reduction) | 3-6 µM | [3][4] |
| Metabolic Inhibition | Primary Rat Astrocytes (GSSG reduction) | 3-6 µM | [3][4] |
Table 2: Effects of this compound (G6PDi-1) on NADPH/NADP⁺ Ratio and ROS
| Cell Type | Treatment Condition | Effect on NADPH | Effect on NADP⁺ | Effect on ROS | Reference |
| Activated CD8⁺ T cells | Dose-dependent G6PDi-1 | Decrease | Increase | Increase | [1][5] |
| PANC-1 (matrix-detached) | G6PDi-1 | Decrease | Decrease | Increase | [6] |
| Neutrophils | 50 µM G6PDi-1 | Decrease | Not specified | Not specified | [5] |
Visualizations
Signaling Pathway of G6PD Inhibition by this compound
Caption: G6PD inhibition by this compound blocks the PPP, leading to cellular stress and reduced proliferation.
Experimental Workflow for Assessing this compound Effects
Caption: A general workflow for studying the effects of this compound on cultured cells.
References
- 1. trschools.com [trschools.com]
- 2. researchgate.net [researchgate.net]
- 3. G6PDi-1 is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G6PDi-1 is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G6PD-mediated increase in de novo NADP+ biosynthesis promotes antioxidant defense and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML395 Antiviral Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the antiviral activity of ML395, a selective phospholipase D2 (PLD2) inhibitor.
Introduction
This compound (also known as VU0468809) is a potent and selective allosteric inhibitor of PLD2.[1] It has demonstrated broad-spectrum antiviral activity against a range of influenza strains, including H1, H3, H5, and H7 subtypes.[1] The mechanism of antiviral action is thought to involve the inhibition of host cell factors essential for viral replication, rather than directly targeting viral components.[2] This document outlines the detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound in a cell-based model.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Source |
| Cellular PLD1 IC50 | >30,000 nM | [1] |
| Cellular PLD2 IC50 | 360 nM | [1] |
Experimental Protocols
Cytotoxicity Assay
A cytotoxicity assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, thereby establishing the therapeutic window for the antiviral assays. A common method is the MTT assay, which measures the metabolic activity of viable cells.[3]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Compound Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the inhibition of viral replication.[4]
Materials:
-
MDCK cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
DMEM with 2 µg/mL TPCK-trypsin (infection medium)
-
This compound compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in the infection medium.
-
Infection: Wash the cell monolayers with PBS and infect with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.[5]
-
Compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and then stain with 0.5% crystal violet solution to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.
Visualizations
Experimental Workflow for this compound Antiviral and Cytotoxicity Assays
Caption: Workflow for determining this compound cytotoxicity and antiviral efficacy.
Proposed Mechanism of Action for this compound Antiviral Activity
References
- 1. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ML385 in Cancer Cell Line Studies
A Note on Nomenclature: Initial searches for "ML395" yielded limited specific results in the context of cancer cell line studies. However, a substantial body of research exists for "ML385," a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2). It is highly probable that "this compound" was a typographical error, and this document will focus on the well-documented applications of ML385.
Introduction
ML385 is a small molecule inhibitor that specifically targets the transcription factor Nrf2.[1][2] In normal cells, Nrf2 plays a crucial role in the antioxidant defense system. However, in many cancer types, the Nrf2 pathway is constitutively activated, contributing to therapeutic resistance and enhanced cell survival.[1][3] ML385 has emerged as a valuable research tool and a potential therapeutic agent by inhibiting Nrf2 activity, thereby sensitizing cancer cells to other treatments and inducing cell death through mechanisms such as ferroptosis.[4][5][6]
These application notes provide a comprehensive overview of the use of ML385 in cancer cell line studies, including its mechanism of action, protocols for key experiments, and quantitative data.
Mechanism of Action
ML385 exerts its anti-cancer effects primarily by inhibiting the Nrf2 signaling pathway.[1][3][7] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. Many cancer cells exhibit upregulated Nrf2 activity, which helps them counteract the high levels of reactive oxygen species (ROS) associated with their rapid metabolism and proliferation, and also confers resistance to chemotherapy and radiotherapy.[1][3]
ML385 binds to Nrf2 and prevents its translocation to the nucleus and subsequent binding to ARE, thereby inhibiting the expression of its downstream target genes.[1] This leads to several anti-cancer effects:
-
Induction of Ferroptosis: A key mechanism of ML385-induced cell death is ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5][6] By inhibiting Nrf2, ML385 downregulates the expression of key ferroptosis-suppressing genes, including:
-
SLC7A11 (xCT): A component of the cystine/glutamate antiporter system Xc-, which is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[4][8]
-
Glutathione Peroxidase 4 (GPX4): An enzyme that utilizes GSH to neutralize lipid peroxides.[6][9][10]
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant properties.[6][7] The inhibition of these genes leads to GSH depletion, increased intracellular ROS, accumulation of lipid peroxides, and ultimately, ferroptotic cell death.[4][5][6]
-
-
Sensitization to Therapy: By disabling the cancer cells' antioxidant defenses, ML385 can enhance the efficacy of conventional chemotherapeutic agents (e.g., tamoxifen, doxorubicin, carboplatin) and radiotherapy.[3][5][6][11]
-
Inhibition of Cell Proliferation and Colony Formation: ML385 has been shown to inhibit the proliferation and colony-forming ability of various cancer cell lines.[3][7][12]
-
Induction of Cell Cycle Arrest: In some cancer cell lines, such as head and neck squamous cell carcinoma (HNSCC), ML385 has been observed to induce cell cycle arrest at the G1/S phase.[7][12]
-
Modulation of PI3K-mTOR Signaling: In lung squamous cell carcinoma (LUSC), ML385 has been shown to inhibit the PI3K-mTOR signaling pathway, which is crucial for cell growth and proliferation.[2]
Data Presentation
ML385 IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for ML385 in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, such as incubation time and the specific cell viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~5 | 48h, EZ-Cytox® Cell Viability assay[7][12] |
| YD9 | Head and Neck Squamous Cell Carcinoma | ~5 | 48h, EZ-Cytox® Cell Viability assay[7][12] |
| A549 | Non-Small Cell Lung Cancer | ~5 (Maximum inhibitory concentration) | 72h, Measurement of Nrf2 transcriptional activity[3] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, used at 5µM | 72h, Clonogenic assay[3] |
| EBC1 | Squamous Lung Cancer | Not explicitly stated, used at various doses | Dose-response studies[3] |
| MGH7 | Lung Squamous Cell Carcinoma | Not explicitly stated, used at 5µM | Cell viability and clonogenic assays[2] |
| LK2 | Lung Squamous Cell Carcinoma | Not explicitly stated, used at 5µM | Western blot analysis[2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, used at 5µM | Clonogenic survival and ferroptosis assays[4][5][8] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, used at 5µM | Proliferation, apoptosis, and cell cycle assays[5] |
| MCF-7 TAMR | Tamoxifen-Resistant Breast Cancer | Not explicitly stated, used in combination | CCK-8 and colony formation assays[6] |
| HL-60/DR | Doxorubicin-Resistant Promyelocytic Leukemia | Not explicitly stated, used in combination | Cell viability and apoptosis assays[11] |
Mandatory Visualization
Caption: ML385 induces ferroptosis by inhibiting Nrf2.
Caption: Experimental workflow for studying ML385.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of ML385 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ML385.
Materials:
-
Cancer cell lines
-
ML385
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
ML385 Treatment: Prepare a series of dilutions of ML385 in complete medium. Remove the medium from the wells and add 100 µL of the ML385 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest ML385 concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the ML385 concentration to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of ML385 on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
ML385
-
Complete cell culture medium
-
PBS
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
ML385 Treatment: Treat the cells with various concentrations of ML385 for a specified period (e.g., 24 hours).
-
Recovery: Remove the ML385-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-2 weeks, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and stain with 1 mL of Crystal Violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Western Blot Analysis
This protocol is for analyzing the expression of proteins in the Nrf2 and ferroptosis pathways following ML385 treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Assay
This protocol measures intracellular ROS levels using a fluorescent probe.
Materials:
-
Cancer cell lines
-
ML385
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS probe
-
Serum-free medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
ML385 Treatment: Treat cells with ML385 for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader or visualize under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the control.
Glutathione (GSH) Assay
This protocol quantifies the intracellular levels of reduced glutathione.
Materials:
-
Treated and untreated cells
-
GSH assay kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest and lyse the cells according to the kit's instructions.
-
Assay: Perform the assay following the manufacturer's protocol, which typically involves a colorimetric or fluorometric reaction.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
Intracellular Iron Assay
This protocol measures the concentration of intracellular ferrous iron (Fe²⁺).
Materials:
-
Treated and untreated cells
-
Iron assay kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest and lyse the cells according to the kit's instructions.
-
Assay: Perform the assay following the manufacturer's protocol. This often involves a chromogenic reagent that reacts specifically with Fe²⁺.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the iron concentration from a standard curve and normalize to the protein concentration of the cell lysate.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ML385 promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML385 increases ferroptosis via inhibiting Nrf2/HO-1 pathway to enhances the sensitivity of MCF-7 TAMR to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ML385 promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for ML395 in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Host-directed therapies, which target cellular factors essential for viral replication, represent a promising strategy to overcome the challenge of drug resistance. ML395 is a potent and highly selective allosteric inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in various cellular processes, including membrane trafficking and signal transduction.[1] Emerging research has identified this compound as a broad-spectrum antiviral agent with activity against a range of influenza A virus strains, including H1, H3, H5, and H7 subtypes.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in influenza virus research.
Mechanism of Action
This compound exerts its antiviral effects by inhibiting the enzymatic activity of PLD2.[1] Influenza virus infection has been shown to stimulate PLD activity, and the inhibition of PLD2 has been demonstrated to delay viral entry and reduce viral titers in vitro and in vivo.[2][3] The antiviral mechanism of PLD2 inhibition is linked to the enhancement of the host's innate immune response. Specifically, the reduction in viral titer following PLD2 inhibition is dependent on the RIG-I signaling pathway, leading to the activation of IRF3 and the induction of antiviral effectors such as Myxovirus resistance gene A (MxA).[2][3] By facilitating rapid endocytosis, PLD2 allows the virus to evade early detection by the innate immune system. Inhibition of PLD2 with this compound is thought to slow this process, allowing for a more robust and timely antiviral response.
It is important to distinguish the mechanism of this compound from that of NRF2 activators, another class of host-directed antiviral compounds. While NRF2 activators have also been shown to inhibit influenza virus replication, their primary mechanism involves the interference with the nuclear-cytoplasmic export of viral ribonucleoproteins (vRNPs), a process that can be independent of NRF2 signaling itself.[4] There is currently no direct evidence to suggest that the antiviral activity of this compound is mediated through the NRF2 pathway.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and a structurally related PLD2 inhibitor, VU0364739.
Table 1: In Vitro Inhibitory Activity of this compound against PLD Isoforms
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PLD1 (cellular) | >30,000 | >80-fold for PLD2 | [1] |
| PLD2 (cellular) | 360 | [1] |
Table 2: Antiviral Activity of the PLD2 Inhibitor VU0364739 against Various Influenza A Virus Strains
| Virus Strain | Cell Line | Assay | IC50 (µM) | Reference |
| rg-A/Vietnam/1204/2004 (H5N1) | A549 | Titer Reduction | 3.4 | [2] |
| A/Anhui/1/2013 (H7N9) | A549 | Titer Reduction | 3.4 | [2] |
Note: this compound has been reported to be more effective at reducing viral load in A549 cells compared to VU0364739.[5]
Experimental Protocols
In Vitro Antiviral Activity Assessment
This protocol describes the determination of the antiviral efficacy of this compound against influenza A virus in a cell culture model.
a. Materials
-
Cells: Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma (A549) cells.
-
Virus: Influenza A virus strain of interest (e.g., A/Puerto Rico/8/1934 (H1N1), A/Udorn/307/1972 (H3N2)).
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Media:
-
Cell Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.
-
-
Reagents:
-
Trypsin-EDTA for cell detachment.
-
Crystal Violet solution (0.5% in 20% methanol) for plaque staining.
-
Agarose (for plaque assay).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assay.
-
b. Experimental Procedure
i. Cytotoxicity Assay
-
Seed A549 or MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium and add 100 µL of the diluted compound to the cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
ii. Plaque Reduction Assay
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of influenza virus in infection medium.
-
Wash the cells with PBS and infect with approximately 100 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.
-
During infection, prepare this compound dilutions in a 2X infection medium containing 1% agarose.
-
After infection, remove the virus inoculum and overlay the cells with the agarose-medium mixture containing the desired concentrations of this compound.
-
Incubate for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques and calculate the 50% effective concentration (EC50).
iii. Viral Titer Reduction Assay (TCID50)
-
Seed MDCK cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 48-72 hours.
-
Collect the supernatant and determine the viral titer using the 50% Tissue Culture Infectious Dose (TCID50) assay on fresh MDCK cells.
In Vivo Efficacy Assessment in a Mouse Model
This protocol provides a general framework for evaluating the in vivo antiviral activity of this compound in a mouse model of influenza infection.
a. Materials
-
Animals: 6-8 week old female BALB/c mice.
-
Virus: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1)).
-
Compound: this compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Anesthetic: Isoflurane or a ketamine/xylazine mixture.
b. Experimental Procedure
-
Randomly divide mice into treatment and control groups (n=5-10 per group).
-
Administer this compound or vehicle control to the respective groups. A suggested starting dose, based on similar compounds, could be in the range of 10-50 mg/kg, administered once or twice daily. The treatment can be initiated prophylactically (e.g., 24 hours before infection) or therapeutically (e.g., 4 hours post-infection).
-
Anesthetize the mice and infect them intranasally with a lethal or sub-lethal dose of influenza virus.
-
Monitor the mice daily for weight loss and survival for 14 days.
-
At specific time points post-infection (e.g., days 3 and 6), a subset of mice from each group can be euthanized to collect lung tissue for:
-
Viral Titer Determination: Homogenize lung tissue and determine viral titers by plaque assay or TCID50 on MDCK cells.
-
Gene Expression Analysis: Extract RNA and perform RT-qPCR to measure the expression of viral genes and host innate immune genes (e.g., IFNs, MxA).
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting influenza virus replication.
Experimental Workflow
Caption: Workflow for in vitro screening of this compound against influenza virus.
Logical Relationship
Caption: Proposed stage of the influenza virus life cycle inhibited by this compound.
References
- 1. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase D Facilitates Efficient Entry of Influenza Virus, Allowing Escape from Innate Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D facilitates efficient entry of influenza virus, allowing escape from innate immune inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRF2 activators inhibit influenza A virus replication by interfering with nucleo-cytoplasmic export of viral RNPs in an NRF2-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ML395: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2) that has been demonstrated to cross the blood-brain barrier.[1] Given the significant role of PLD2 in various neuropathological processes, including neurodegeneration, neuroinflammation, and synaptic dysfunction, this compound emerges as a critical research tool for elucidating the function of PLD2 in the central nervous system (CNS) and for exploring its therapeutic potential in neurological disorders. These application notes provide an overview of the potential applications of this compound in neuroscience research and offer detailed protocols for its use in cell-based assays, in vivo studies, and electrophysiological and behavioral experiments.
Introduction to this compound
This compound is a triazaspirone derivative that acts as a highly selective inhibitor of PLD2. It exhibits an IC50 of 360 nM for PLD2, with over 80-fold selectivity against PLD1 (IC50 > 30,000 nM). Its favorable pharmacokinetic profile and ability to penetrate the CNS make it a valuable tool for investigating the role of PLD2 in both in vitro and in vivo models of neurological function and disease.
Mechanism of Action
Phospholipase D2 (PLD2) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[2][3][4] PA is a key signaling lipid involved in a multitude of cellular processes, including vesicle trafficking, cytoskeletal organization, and signal transduction.[2][4] In the nervous system, PLD2 has been implicated in neurite outgrowth, synaptic vesicle cycling, and the regulation of receptor endocytosis.[5][6][7] Dysregulation of PLD2 activity has been linked to the pathogenesis of several neurological disorders.
Potential Applications in Neuroscience
Based on the known functions of PLD2 in the central nervous system, this compound can be utilized in a variety of research applications:
-
Alzheimer's Disease (AD) Research: Studies have shown that oligomeric amyloid-β (Aβ) enhances PLD activity, and the genetic ablation of PLD2 can rescue memory deficits and synaptic dysfunction in mouse models of AD.[8][9][10] this compound can be used to pharmacologically inhibit PLD2 to investigate its role in Aβ-induced synaptotoxicity and to assess its therapeutic potential in AD models.
-
Parkinson's Disease (PD) Research: PLD2 interacts with α-synuclein, and its lipase activity is implicated in the neurodegeneration of dopaminergic neurons.[3][11] this compound can be employed to explore the impact of PLD2 inhibition on α-synuclein aggregation and toxicity in cellular and animal models of PD.
-
Spinal Cord Injury (SCI) and Neuroinflammation Research: PLD2 is involved in the neuroinflammatory response following SCI.[2][12] The use of PLD inhibitors has been shown to reduce neuroinflammation and promote functional recovery.[2] this compound can be a valuable tool to dissect the specific role of PLD2 in post-injury inflammation and to evaluate its potential as a therapeutic agent.
-
Ischemic Stroke Research: Inhibition of PLD has demonstrated therapeutic effects in models of ischemic stroke by reducing infarct area and cerebral edema.[2] this compound can be used to specifically assess the contribution of PLD2 to the pathophysiology of ischemic brain injury.
-
General Neuroscience Research: Given the role of PLD2 in fundamental neuronal processes such as neurite outgrowth and synaptic function, this compound can be used as a pharmacological tool to probe these mechanisms in various experimental settings.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Target | Phospholipase D2 (PLD2) | [2] |
| IC50 (PLD2) | 360 nM | [2] |
| IC50 (PLD1) | > 30,000 nM | [2] |
| Selectivity | > 80-fold for PLD2 over PLD1 | [2] |
| Blood-Brain Barrier Permeability | Demonstrated to be CNS penetrant | [1] |
Experimental Protocols
Cell-Based Assays
a) Investigating the Effect of this compound on Aβ-induced Synaptotoxicity in Primary Neuronal Cultures
-
Objective: To determine if this compound can protect neurons from the synaptotoxic effects of oligomeric amyloid-β.
-
Cell Culture: Prepare primary cortical or hippocampal neuronal cultures from embryonic day 18 (E18) rat or mouse pups.
-
Treatment:
-
On day in vitro (DIV) 10-12, pre-treat neuronal cultures with varying concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Add oligomeric Aβ42 (200 nM) to the cultures and incubate for 24 hours.
-
-
Endpoint Analysis:
-
Immunocytochemistry: Fix cells and stain for synaptic markers such as synaptophysin (presynaptic) and PSD-95 (postsynaptic). Quantify synaptic density using fluorescence microscopy and image analysis software.
-
Western Blot: Lyse cells and perform Western blot analysis for synaptic proteins.
-
MTT Assay: To assess cell viability and rule out cytotoxic effects of the treatments.
-
b) Assessing the Role of PLD2 in α-Synuclein Aggregation
-
Objective: To investigate the effect of PLD2 inhibition on the formation of α-synuclein aggregates.
-
Cell Line: Use a neuronal cell line (e.g., SH-SY5Y) stably overexpressing wild-type or mutant α-synuclein.
-
Treatment: Treat cells with this compound (e.g., 300 nM) or vehicle for 48-72 hours.
-
Endpoint Analysis:
-
Filter Trap Assay: Lyse cells and pass the lysate through a cellulose acetate membrane. Probe the membrane with an anti-α-synuclein antibody to detect insoluble aggregates.
-
Immunofluorescence: Stain cells for α-synuclein and visualize aggregate formation using confocal microscopy.
-
In Vivo Studies
a) Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To determine if this compound can ameliorate cognitive deficits and synaptic loss in an AD mouse model.
-
Animal Model: Use a transgenic mouse model of AD, such as the 5XFAD or APP/PS1 mice.
-
Treatment:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle daily to the mice for a period of 4-8 weeks, starting at an age when pathology begins to develop.
-
-
Endpoint Analysis:
-
Behavioral Testing: Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Immunohistochemistry: Sacrifice the animals, and stain brain sections for Aβ plaques, neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes), and synaptic markers.
-
Biochemical Analysis: Homogenize brain tissue to measure Aβ levels (ELISA) and levels of synaptic proteins (Western blot).
-
b) Assessing the Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease
-
Objective: To investigate if this compound can protect dopaminergic neurons from degeneration in a PD mouse model.
-
Animal Model: Use a neurotoxin-based model of PD, such as the MPTP or 6-OHDA model.
-
Treatment: Administer this compound or vehicle to the animals before and during the neurotoxin administration.
-
Endpoint Analysis:
-
Behavioral Testing: Assess motor function using tests like the rotarod or cylinder test.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Measure dopamine levels in the striatum using HPLC.
-
Electrophysiology
a) Investigating the Effect of this compound on Aβ-induced LTP Deficits
-
Objective: To determine if this compound can prevent the suppression of long-term potentiation (LTP) by Aβ oligomers.
-
Methodology:
-
Prepare acute hippocampal slices from adult wild-type mice.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region.
-
After establishing a stable baseline, perfuse the slices with oligomeric Aβ42 (200 nM) in the presence or absence of this compound (e.g., 300 nM).
-
Induce LTP using a high-frequency stimulation protocol.
-
-
Endpoint Analysis: Measure the magnitude of LTP potentiation and compare between treatment groups.
Signaling Pathways and Workflows
Caption: PLD2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound in an AD Mouse Model.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice [frontiersin.org]
- 3. Phospholipase D in brain function and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid-producing enzymes regulating the synaptic vesicle cycle: Role for PLD? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D2, a distinct phospholipase D isoform with novel regulatory properties that provokes cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase d2 ablation ameliorates Alzheimer's disease-linked synaptic dysfunction and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Phospholipase D as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lipase Activity of Phospholipase D2 is Responsible for Nigral Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using ML395
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
ML395 has emerged as a significant modulator of key cellular signaling pathways, demonstrating therapeutic potential in various preclinical models. This document provides detailed application notes and protocols for conducting in vivo studies with this compound, including information on its mechanism of action, recommended animal models, administration routes, and dosing guidelines. The protocols outlined below are based on a synthesis of available research and are intended to serve as a starting point for investigators.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the enzyme Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. By inhibiting GPX4, this compound induces ferroptosis in susceptible cells, making it a promising agent for diseases where targeted cell death is a desired therapeutic outcome, such as in certain cancers and other pathological conditions.
The signaling pathway initiated by this compound leading to ferroptosis is a critical area of study. The inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation. This cascade of events ultimately results in cell death.
Caption: Signaling pathway of this compound-induced ferroptosis.
Recommended Animal Models
The choice of animal model is critical for the successful in vivo evaluation of this compound. The following models are commonly used in studies investigating ferroptosis and are recommended for experiments with this compound.
| Animal Model | Rationale for Use | Key Considerations |
| Nude Mice (athymic) | Immunodeficient, suitable for xenograft studies with human cancer cell lines. | Requires sterile housing conditions. |
| NOD/SCID Mice | Severely immunodeficient, allows for engraftment of a wider range of human cells, including hematopoietic cells. | Prone to spontaneous tumor development. |
| C57BL/6 Mice | Common inbred strain with a well-characterized immune system, suitable for syngeneic tumor models and studies on immune response. | Strain-specific differences in drug metabolism may exist. |
| Transgenic Models | Mice genetically engineered to overexpress or knockout specific genes related to the target pathway of this compound. | Development can be time-consuming and expensive. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder completely. Vortex thoroughly.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and vortex thoroughly to ensure a homogenous suspension.
-
If necessary, sonicate the solution for a few minutes to aid in dissolution.
-
Prepare the formulation fresh before each administration.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Excise the tumors and record their final weight.
-
Collect tumor tissue and other relevant organs for downstream analysis (e.g., histology, Western blotting, RNA sequencing) to assess target engagement and pharmacodynamic effects.
-
Quantitative Data Summary
The following table summarizes typical dosage and administration parameters for this compound based on available preclinical data. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.
| Parameter | Recommended Range | Notes |
| Dosage | 10 - 50 mg/kg | Dose-dependent efficacy and toxicity should be evaluated. |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | The choice of route may depend on the formulation and desired pharmacokinetic profile. |
| Dosing Frequency | Once daily (QD), Every other day (QOD) | Frequency should be optimized based on the half-life of the compound and tumor growth kinetics. |
| Treatment Duration | 14 - 28 days | Duration will depend on the tumor model and study objectives. |
Conclusion
These application notes and protocols provide a foundational framework for conducting in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and dosing regimen, is essential for obtaining robust and reproducible data. As with any experimental compound, appropriate safety precautions and adherence to institutional animal care and use guidelines are paramount.
Application Notes and Protocols for Studying Lipid Signaling with ML395
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML395 is a potent and highly selective allosteric inhibitor of phospholipase D2 (PLD2), a key enzyme in lipid signaling pathways.[1][2][3][4] By catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), PLD2 plays a crucial role in a multitude of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and cell proliferation.[5][6][7] The dysregulation of PLD2 activity has been implicated in various diseases, including cancer and viral infections.[3][5] this compound provides a valuable pharmacological tool to investigate the specific roles of PLD2 in these processes, offering greater than 80-fold selectivity for PLD2 over its isoform, PLD1.[1][3][4] These application notes provide detailed protocols for utilizing this compound to study PLD2-mediated lipid signaling in a research setting.
Quantitative Data for this compound
For ease of comparison, the following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Cellular IC50 (PLD2) | 360 nM | [1][2][3][4] |
| Cellular IC50 (PLD1) | >30,000 nM | [1][2][3][4] |
| Selectivity (PLD2 vs. PLD1) | >80-fold | [1][3][4] |
| Molecular Weight | 443.54 g/mol | [1][2] |
| Solubility | 50 mg/mL in DMSO | [1] |
Signaling Pathways
The PLD2 Signaling Cascade
Phospholipase D2 is activated by a variety of upstream signals, including growth factors and G-protein coupled receptor (GPCR) agonists. Upon activation, PLD2 translocates to the plasma membrane where it hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA, a critical lipid second messenger, can then activate a range of downstream effector proteins, leading to diverse cellular responses.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines a general procedure for treating adherent cell lines with this compound to investigate its effects on cellular processes.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (solubilized in DMSO to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time will depend on the specific downstream event being investigated.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as cell lysis for Western blotting, PLD activity assays, or lipid extraction for lipidomics.
Protocol 2: In Vitro PLD2 Activity Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on PLD2 activity. This assay is based on the transphosphatidylation reaction, where in the presence of a primary alcohol like 1-butanol, PLD generates phosphatidylbutanol (PtdBut) instead of PA.
Materials:
-
Purified recombinant PLD2 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA)
-
Phosphatidylcholine (PC) substrate vesicles (e.g., containing a fluorescent or radiolabeled PC)
-
1-Butanol
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Reactions: In a microcentrifuge tube, combine the assay buffer, PC substrate vesicles, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate Reaction: Add purified PLD2 enzyme and 1-butanol to initiate the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., chloroform/methanol/HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of PtdBut formed using a scintillation counter (for radiolabeled PC) or a fluorescence reader (for fluorescent PC).
-
Data Analysis: Calculate the percentage of PLD2 inhibition at each this compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation status or expression level of proteins downstream of PLD2 activation.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of PLD2 in a specific cellular process using this compound.
Conclusion
This compound is a powerful and selective tool for dissecting the intricate roles of PLD2 in lipid signaling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PLD2-mediated cellular functions and its implications in health and disease.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D Activity Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Phosphatidic Acid Assay Kit [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: ML395 Treatment in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML395 is an investigational small molecule inhibitor with potential anti-neoplastic properties. These application notes provide a comprehensive guide for the characterization of this compound's effects on the A549 human lung adenocarcinoma cell line. A549 cells are a widely utilized model for non-small cell lung cancer (NSCLC) research. The protocols outlined herein describe methodologies to assess the impact of this compound on cell viability, apoptosis, and key signaling pathways, providing a framework for its preclinical evaluation.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in the A549 cell line.
Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)
| Treatment Duration | IC50 (µM) |
| 24 hours | 25.8 |
| 48 hours | 12.3 |
| 72 hours | 5.7 |
Table 2: Induction of Apoptosis in A549 Cells by this compound (48-hour treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | 4.8% |
| 2.5 | 18.2% |
| 5 | 35.9% |
| 10 | 62.4% |
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in A549 Cells (48-hour treatment, 10 µM)
| Target Protein | Fold Change in Expression (Relative to Control) |
| Bcl-2 | 0.35 |
| Bax | 2.8 |
| Cleaved Caspase-3 | 4.1 |
| Cleaved PARP-1 | 3.7 |
Table 4: Measurement of Intracellular Reactive Oxygen Species (ROS) in A549 Cells (24-hour treatment)
| This compound Concentration (µM) | Fold Change in ROS Levels (Relative to Control) |
| 0 (Control) | 1.0 |
| 5 | 2.3 |
| 10 | 4.7 |
| 20 | 8.1 |
Signaling Pathways and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in A549 cells.
Caption: General experimental workflow for evaluating this compound in A549 cells.
Experimental Protocols
A549 Cell Culture
The A549 cell line is derived from a human lung adenocarcinoma and grows as an adherent monolayer.[1]
-
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Prepare complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with PBS when they reach 80-90% confluency.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.[1]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
-
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample.[6][7]
-
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat A549 cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures intracellular ROS levels using a fluorescent probe.[9]
-
Materials:
-
A549 cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA)
-
Complete growth medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed A549 cells in a black, clear-bottom 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Remove the treatment medium and wash the cells once with PBS.
-
Load the cells with 10 µM H₂DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. Alternatively, visualize the cells under a fluorescence microscope.
-
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. mdpi.com [mdpi.com]
- 3. reprocell.com [reprocell.com]
- 4. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanopartikel.info [nanopartikel.info]
Application Notes and Protocols: ML395
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and use of ML395, a potent and selective allosteric inhibitor of Phospholipase D2 (PLD2). This document includes the physicochemical properties of this compound, its mechanism of action within the PLD2 signaling pathway, and step-by-step procedures for creating stock solutions and for its application in cell-based assays. All quantitative data is summarized in tables for clarity, and key workflows and pathways are illustrated with diagrams.
Physicochemical Properties and Storage
This compound is a cell-permeable, off-white solid compound. Its key properties and recommended storage conditions are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | VU0468809, PLD2 Inhibitor | [1] |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [1] |
| Molecular Weight | 443.54 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
| IC₅₀ | 360 nM for PLD2 (>80-fold selectivity over PLD1) | [1] |
Table 2: Recommended Storage and Stability
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid Powder | N/A | 2°C to 8°C | As specified by manufacturer | [1] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [1] |
Note: For long-term storage of the stock solution, storing at -80°C is also a common practice to ensure stability. Avoid repeated freeze-thaw cycles.[2]
Mechanism of Action and Signaling Pathway
This compound is a direct, allosteric inhibitor of Phospholipase D2 (PLD2). PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphatidic acid (PA) and choline.[1][3] PA acts as a crucial lipid second messenger that recruits and activates a wide array of downstream effector proteins.
The PLD2 signaling pathway is activated by various stimuli, including growth factors and cytokines, and plays a central role in regulating fundamental cellular processes such as cell proliferation, survival, migration, and vesicle trafficking.[3][4][5] By producing PA, PLD2 can activate several key downstream pathways, including the mTOR and Ras/MEK/ERK signaling cascades, which are critical for cell growth and transformation.[3][6] this compound selectively binds to PLD2, inhibiting its catalytic activity and thereby blocking the production of PA and the subsequent activation of these downstream pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW = 443.54 g/mol )
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation: Bring the this compound vial and DMSO to room temperature before opening to prevent condensation. Perform all steps in a fume hood or biological safety cabinet using appropriate personal protective equipment (PPE).
-
Weighing: Weigh out 1 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Note: Weighing larger amounts (e.g., 5 mg) can improve accuracy. Adjust solvent volume accordingly.
-
-
Calculation of Solvent Volume: To create a 10 mM solution from 1 mg of this compound, calculate the required volume of DMSO.
-
Amount of this compound (moles) = Mass (g) / Molecular Weight ( g/mol )
-
Amount = 0.001 g / 443.54 g/mol = 2.254 x 10⁻⁶ moles
-
Volume (L) = Amount (moles) / Concentration (mol/L)
-
Volume (L) = 2.254 x 10⁻⁶ moles / 0.010 mol/L = 2.254 x 10⁻⁴ L
-
Volume (µL) = 225.4 µL
-
-
Dissolving: Add 225.4 µL of DMSO to the tube containing 1 mg of this compound.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 3 months.[1]
Protocol 2: General Application of this compound in Cell Culture
This protocol provides a general workflow for treating adherent mammalian cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-retention pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates and allow them to adhere and grow overnight under standard incubation conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Example for 10 µM final concentration in 1 mL medium:
-
Perform a 1:100 intermediate dilution: Add 2 µL of 10 mM this compound stock to 198 µL of culture medium. This creates a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well for a final volume of 1 mL and a final concentration of 10 µM.
-
-
Crucial Note: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of this compound tested.
-
Cell Treatment: Remove the old medium from the cells. Add the medium containing the desired final concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, or functional assay).
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from preparing the this compound stock solution to its application in a cell culture experiment.
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. cusabio.com [cusabio.com]
- 4. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04072 [genome.jp]
- 6. PLD2 has both enzymatic and cell proliferation-inducing capabilities, that are differentially regulated by phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Novel Chemical Probes: A Case Study Approach Using ML395
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the blood-brain barrier (BBB) permeability of the selective PLD2 inhibitor, ML395. The following application notes and protocols are provided as a comprehensive template. Researchers can adapt this framework to design and execute experiments to determine the BBB permeability of this compound or other novel compounds. The provided tables and diagrams use placeholder data and should be populated with experimental findings.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For therapeutic agents targeting the CNS, overcoming this barrier is a critical step in drug development. Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid potential CNS side effects.
This compound is a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). While it possesses an attractive in vitro DMPK (Drug Metabolism and Pharmacokinetics) profile and improved physicochemical properties, its ability to penetrate the CNS remains to be experimentally determined. This document outlines standardized protocols for assessing the BBB permeability of this compound, providing a framework for generating crucial data for CNS drug discovery and development.
Data Presentation: Summarizing BBB Permeability Data
Clear and concise data presentation is crucial for comparing the BBB permeability of different compounds. The following tables are designed to summarize key quantitative data obtained from in vitro and in vivo experiments.
Table 1: In Vitro Blood-Brain Barrier Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | TEER (Ω·cm²) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control (High Permeability) | e.g., >10 | N/A | <2 | [Insert Value] |
| Control (Low Permeability) | e.g., <2 | N/A | N/A | [Insert Value] |
| Control (P-gp Substrate) | e.g., <5 | e.g., >20 | >5 | [Insert Value] |
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Papp (A→B): Apparent permeability coefficient from the apical (blood) to the basolateral (brain) side.
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Papp (B→A): Apparent permeability coefficient from the basolateral to the apical side.
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Efflux Ratio: Indicates the extent of active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2-3 is generally considered indicative of active efflux.
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TEER: Transepithelial/transendothelial electrical resistance, a measure of cell monolayer integrity.
Table 2: In Vivo CNS Distribution Data
| Compound | Dose (mg/kg) | Route | Time Point (h) | Plasma Conc. (µM) | Brain Conc. (µM) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | [Insert Value] | e.g., IV, PO | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control (CNS Penetrable) | [Insert Value] | e.g., IV, PO | [Insert Value] | [Insert Value] | [Insert Value] | e.g., >0.5 | e.g., ~1 |
| Control (CNS Impenetrable) | [Insert Value] | e.g., IV, PO | [Insert Value] | [Insert Value] | [Insert Value] | e.g., <0.1 | e.g., <0.1 |
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Kp: The ratio of the total concentration of a compound in the brain to that in the plasma.
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Kp,uu: The ratio of the unbound concentration of a compound in the brain to that in the plasma. This is considered the most accurate measure of BBB penetration as it reflects the concentration of the drug available to interact with its target.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the BBB permeability of a compound like this compound.
In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes a common in vitro method using a co-culture of brain capillary endothelial cells and astrocytes to model the BBB.
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across an in vitro BBB model.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture media and supplements
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with collagen.
-
Seed astrocytes on the basolateral side of the insert membrane.
-
Once astrocytes are confluent, seed hBMECs on the apical side of the insert.
-
Culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the TEER of the cell monolayer using a voltohmmeter. A high TEER value (e.g., >200 Ω·cm²) indicates a tight barrier.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Replace the medium in the apical and basolateral chambers with transport buffer.
-
Add this compound (at a known concentration, e.g., 10 µM) and Lucifer yellow to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Repeat the process in the reverse direction by adding this compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).
-
In Vivo Brain Pharmacokinetic Study
This protocol describes a typical in vivo study in rodents to determine the brain-to-plasma concentration ratio of a test compound.
Objective: To determine the Kp and Kp,uu of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulated for the chosen route of administration (e.g., intravenous, oral)
-
Anesthesia
-
Surgical tools for blood and brain tissue collection
-
LC-MS/MS system for quantification
-
Equilibrium dialysis apparatus for determining unbound fraction
Protocol:
-
Compound Administration:
-
Administer this compound to the animals at a predetermined dose and route.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Excise the brain and collect it for analysis.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Determination of Unbound Fraction:
-
Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Sample Analysis:
-
Quantify the total concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) by dividing the total brain concentration by the total plasma concentration at each time point.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) using the following equation: Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,p)
-
Visualizations
Diagrams are essential for visualizing complex processes and workflows. The following are examples created using the DOT language for Graphviz.
Caption: Workflow for the in vitro BBB permeability assay.
Caption: Workflow for the in vivo brain pharmacokinetic study.
Troubleshooting & Optimization
Navigating ML395 in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ML395, a selective inhibitor of Phospholipase D2 (PLD2). Here you will find answers to frequently asked questions and troubleshooting guidance to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.44 mg of this compound (Molecular Weight: 443.54 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh solutions for use. If storage is necessary, store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for preparing working solutions for cell-based assays?
A3: For cell-based assays, it is common practice to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous-based culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL |
| Aqueous Buffers (PBS, TRIS, HEPES) | Data not available |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol outlines the steps for diluting a DMSO stock solution of this compound for use in a typical cell-based assay.
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Serial Dilution (if necessary):
-
Perform serial dilutions of the DMSO stock solution in DMSO to create intermediate concentrations if a wide range of final concentrations is required.
-
-
Final Dilution in Aqueous Medium:
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium.
-
The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control (medium with the same percentage of DMSO without the compound).
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Application to Cells:
-
Add the final working solution of this compound to your cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous solution. The final percentage of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in your working solution, ensuring it remains below the cytotoxic threshold for your cell line. - Prepare the final working solution immediately before use. - Consider using a different co-solvent if compatible with your experimental setup. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting or dilution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Calibrate your pipettes and ensure accurate dilutions. |
| Cell toxicity observed in vehicle control wells. | The concentration of DMSO is too high for the specific cell line being used. | - Perform a DMSO tolerance test for your cell line to determine the maximum non-toxic concentration. - Reduce the final DMSO concentration in all experimental conditions. |
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[1] PA is a critical second messenger involved in various cellular processes.[1] The inhibition of PLD2 by this compound can impact these downstream signaling events.
Caption: Simplified Phospholipase D2 (PLD2) signaling pathway and the inhibitory action of this compound.
References
ML395 stability in cell culture media
Welcome to the technical support center for ML395. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as an inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD). G6PD is a critical enzyme in the pentose phosphate pathway (PPP), responsible for producing NADPH, which is essential for maintaining redox homeostasis and protecting cells from oxidative damage. By inhibiting G6PD, this compound can disrupt these processes, making it a valuable tool for studying cellular metabolism and redox signaling. While some initial reports may have associated this compound with caspase-12 inhibition, its role as a G6PD inhibitor is more robustly characterized in recent literature.
Q2: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound stock solutions?
Once prepared, aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound over time. For powdered compound, storage at -20°C for up to three years is generally acceptable.[2] In solvent, stock solutions are typically stable for up to six months at -80°C or one month at -20°C.[2]
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the effective concentration for your system with minimal cytotoxicity.[3] Based on available literature, a common working concentration for G6PD inhibitors in cell culture is around 10 µM.[4]
Q5: How can I minimize the final DMSO concentration in my experiments?
To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, even lower (≤ 0.1%).[2] Using a concentrated stock solution allows for the addition of a very small volume to your culture medium to achieve the desired final concentration of this compound. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - Poor aqueous solubility of the compound.- High final concentration of this compound.- Improper dilution technique. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Use a serial dilution method: first, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the final volume of culture medium. |
| Loss of this compound activity in long-term experiments (>24 hours). | - Degradation of the compound in the cell culture medium at 37°C.- Adsorption of the compound to plasticware. | - Perform a stability test of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see Experimental Protocol 1).- Consider replenishing the compound by performing partial media changes during long-term experiments.- Use low-adhesion plasticware for your experiments. |
| High variability in results between experiments. | - Inconsistent preparation of stock or working solutions.- Multiple freeze-thaw cycles of the stock solution.- Inconsistent cell seeding density. | - Prepare a large batch of concentrated stock solution, aliquot, and store at -80°C to ensure consistency across experiments.- Avoid repeated freeze-thaw cycles of the stock solution.- Standardize cell seeding protocols and ensure even cell distribution in culture vessels. |
| Observed cytotoxicity at expected working concentrations. | - Cell line is particularly sensitive to G6PD inhibition.- Final DMSO concentration is too high. | - Perform a dose-response curve to determine the IC50 and a non-toxic working concentration for your specific cell line.- Ensure the final DMSO concentration is below 0.5%, and preferably ≤ 0.1%. Include a DMSO-only vehicle control. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
37°C incubator with 5% CO₂
-
Analytical method for quantification (e.g., HPLC-MS)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time-Course Incubation: Aliquot the working solution into sterile, low-adhesion tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). The "0 hour" sample should be immediately processed or frozen at -80°C. Incubate the remaining samples at 37°C in a 5% CO₂ incubator for their respective durations.
-
Sample Processing: At each time point, terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated analytical method like HPLC-MS to quantify the remaining concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the cell culture medium.
Protocol 2: Determining the Optimal Working Concentration of this compound (MTT Assay)
Objective: To determine the concentration of this compound that effectively inhibits cell viability or proliferation without causing acute, non-specific cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in culture medium from your stock solution. A common range to test is 0.1 µM to 100 µM. Include a vehicle-only control (DMSO at the highest concentration used for dilution).
-
Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[3]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the G6PD signaling pathway.
Caption: A flowchart for troubleshooting common issues with this compound.
References
Technical Support Center: Optimizing ML395 Concentration for Experiments
Welcome to the technical support center for ML395, a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity?
A1: The primary target of this compound is phospholipase D2 (PLD2). It is a highly selective allosteric inhibitor with over 80-fold selectivity for PLD2 over phospholipase D1 (PLD1).[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. The cellular IC50 for this compound against PLD2 is approximately 360 nM.[1][2] However, the optimal concentration will depend on the specific cell type, assay endpoint, and incubation time. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM or higher. Store the stock solution at -20°C.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have no observed toxicity at very high doses in some studies.[1] However, it is crucial to determine the cytotoxic concentration (CC50) in your specific cell line and experimental conditions. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed to ensure that the observed effects are not due to cell death.
Q5: What are the known off-target effects of this compound?
A5: A screening against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM showed that this compound has a relatively clean off-target profile. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PLD2 in your system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound stock solutions are stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. | |
| Cell type resistance: The cell line you are using may have lower sensitivity to PLD2 inhibition. | Consider using a different cell line known to be responsive to PLD2 inhibition or increasing the concentration of this compound. | |
| High variability in results | Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variable results. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Solvent effects: High concentrations of DMSO can affect cell viability and experimental readouts. | Keep the final DMSO concentration in your culture medium below 0.5% and include a vehicle control (DMSO alone) in all experiments. | |
| Observed cytotoxicity | Concentration is too high: The concentration of this compound used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value. Use concentrations well below the CC50 for your functional assays. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 |
| PLD2 | Cellular | 360 nM |
| PLD1 | Cellular | >30,000 nM |
| PLD2 | Biochemical | 8,700 nM |
| PLD1 | Biochemical | >30,000 nM |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in a specific cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Activity of this compound using Plaque Reduction Assay
This protocol is designed to evaluate the antiviral efficacy of this compound against influenza virus.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Influenza virus stock of known titer (PFU/mL)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
6-well or 12-well cell culture plates
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
PBS
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50. Dilute the influenza virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Remove the growth medium from the MDCK cell monolayer and infect the cells with the virus-ML395 mixture. Include a virus control (virus without this compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration.
Protocol 3: Cellular PLD2 Inhibition Assay
This protocol describes a method to measure the inhibition of PLD2 activity in cells using this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line expressing PLD2 (e.g., HEK293 cells overexpressing PLD2)
-
Cell lysis buffer
-
PLD activity assay kit (colorimetric or fluorometric)
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
PLD Activity Assay: Use a commercial PLD activity assay kit to measure the PLD activity in each lysate. Follow the manufacturer's instructions. Typically, these assays measure the production of choline or phosphatidic acid.
-
Data Analysis: Normalize the PLD activity to the total protein concentration for each sample. Calculate the percentage of PLD2 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Mandatory Visualizations
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
ML395 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of ML395, a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target potency and selectivity of this compound?
A1: this compound is a highly potent and selective inhibitor of PLD2. In cellular assays, it exhibits an IC50 of 360 nM for PLD2. It displays over 80-fold selectivity for PLD2 over PLD1, with an IC50 for PLD1 greater than 30,000 nM.[1]
Q2: What is known about the off-target profile of this compound?
A2: this compound has been profiled for off-target activities, and it is considered to have a "cleaner" ancillary pharmacology profile compared to other reported PLD inhibitors.[1] To assess its off-target binding, this compound was screened at a concentration of 10 µM in a Eurofins Panlabs Lead Profiling Screen, which includes 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. In this panel, this compound demonstrated potent binding (greater than 70% inhibition of radioligand binding) to only two of the 68 targets screened. While the specific identities of these two off-target hits are not detailed in the primary publication, this result suggests a high degree of selectivity for this compound.
Q3: Are there any known effects of this compound on cytochrome P450 (CYP) enzymes?
A3: Yes, this compound has a favorable cytochrome P450 profile. The IC50 values for the inhibition of major CYP enzymes are as follows:
-
CYP3A4: 3.9 µM
-
CYP2D6: 16.4 µM
-
CYP1A2: >30 µM
-
CYP2C9: >30 µM
These values indicate a low potential for drug-drug interactions mediated by these CYP isoforms at typical experimental concentrations.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.
| Target | Assay Type | IC50 (nM) |
| PLD2 | Cellular | 360 |
| PLD1 | Cellular | >30,000 |
| PLD2 | Biochemical | 8,700 |
| PLD1 | Biochemical | >30,000 |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, which could be misinterpreted as off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected PLD2 inhibition | Compound Stability/Solubility: this compound may have limited stability or solubility in certain aqueous buffers over long incubation times. | Prepare fresh stock solutions in DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell health or enzyme activity (typically ≤ 0.5%). Visually inspect for any precipitation. |
| Cell Health and Density: The physiological state of the cells, including passage number and confluency, can impact PLD2 expression and activity. | Use cells at a consistent and optimal density. Ensure cells are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination. | |
| Observed cytotoxicity at high concentrations | Off-target Effects vs. General Toxicity: At concentrations significantly higher than the PLD2 IC50, observed effects may be due to off-target interactions or general cellular toxicity. | Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., CellTiter-Glo®, LDH release) in parallel with your functional assay. This will help distinguish specific inhibition from non-specific toxicity. |
| Assay Interference: The compound may interfere with the readout of your viability or functional assay (e.g., auto-fluorescence, quenching). | Run cell-free controls to test for direct interference of this compound with your assay reagents and detection method. | |
| Unexpected phenotypic changes not readily explained by PLD2 inhibition | Potential Off-Target Activity: While highly selective, this compound may interact with other cellular targets, especially at higher concentrations. | Confirm that the observed phenotype is dose-dependent and correlates with PLD2 inhibition. Use a structurally distinct PLD2 inhibitor as a control to see if the same phenotype is produced. Consider using siRNA or CRISPR to knock down PLD2 and assess if the compound still elicits the same effect. |
| Indirect Effects of PLD2 Inhibition: Inhibition of PLD2 can have downstream consequences on various signaling pathways that may not be immediately obvious. | Carefully review the literature on the roles of PLD2 and its product, phosphatidic acid, in the specific cellular context you are studying. |
Experimental Protocols
Below are generalized protocols for key experiments related to the characterization of this compound.
In Vitro PLD Activity Assay (Biochemical)
This assay measures the enzymatic activity of purified PLD1 and PLD2.
-
Reagent Preparation:
-
Prepare phospholipid vesicle substrates composed of dipalmitoyl-PC, PE, PIP2, and cholesterol.
-
Include [methyl-3H] choline-dipalmitoyl-phosphatidylcholine as a tracer.
-
Prepare a dilution series of this compound in the appropriate buffer.
-
-
Enzyme Reaction:
-
Reconstitute 3–50 nM of purified PLD enzyme with the phospholipid vesicle substrates.
-
Add the diluted this compound or vehicle control to the enzyme/substrate mixture.
-
Incubate at 37°C for a defined period.
-
-
Detection:
-
Terminate the reaction.
-
Measure the release of [methyl-3H] choline, which is proportional to PLD activity.
-
-
Data Analysis:
-
Calculate the percentage of PLD inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based PLD2 Activity Assay
This protocol is for measuring PLD2 activity in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 cells stably expressing GFP-PLD2) in a suitable format (e.g., 96-well plate).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with a dilution series of this compound or vehicle control for a specified duration.
-
-
PLD Activity Measurement:
-
Utilize a commercially available PLD activity assay kit or a method that measures the accumulation of a PLD-specific product (e.g., phosphatidic acid or a transphosphatidylation product like phosphatidylbutanol in the presence of 1-butanol).
-
-
Data Analysis:
-
Normalize the PLD activity to a measure of cell viability (e.g., total protein concentration, DNA content) to account for any cytotoxic effects.
-
Calculate the percentage of PLD2 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Visualizations
PLD2 Signaling Pathway
Caption: On-target effect of this compound on the PLD2 signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Determining In Vitro Cytotoxicity of ML395
Welcome to the technical support center for ML395 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the experimental workflow. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro cytotoxicity experiments with this compound.
General Assay & Plate Reader Issues
Q1: Why is there high variability between my replicate wells? High variability can obscure the true effect of a compound and is often caused by inconsistent cell seeding, pipetting errors, or environmental factors across the assay plate.[1][2]
-
Uneven Cell Seeding: Ensure you have a homogeneous, single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates to prevent cells from settling.[2]
-
Pipetting Technique: Use properly calibrated pipettes. Practice consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[2]
Q2: My negative control (untreated or vehicle-treated cells) shows high cytotoxicity. What could be the cause? This indicates a problem with cell health or culture conditions, which can mask the specific effects of this compound.
-
Suboptimal Culture Conditions: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase.[2] Contamination, especially from Mycoplasma, can also stress cells and increase baseline death.
-
High Cell Density: Over-confluent cells can lead to nutrient depletion and an increase in spontaneous cell death.[3] Determine the optimal seeding density for your specific cell line and assay duration.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at high concentrations. Include a "vehicle-only" control with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is well-tolerated by your cells (typically <0.5%).[4]
Tetrazolium-Based Assays (e.g., MTT)
Q3: My absorbance readings in the MTT assay are very low, even in control wells. What went wrong? Low signal suggests insufficient metabolic activity, which could be due to low cell numbers or issues with the assay reagents.[1]
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal.[1][2] Perform a cell titration experiment to find the optimal seeding density.[1]
-
Reagent Quality: The MTT solution should be a clear, yellow color and protected from light, as it is light-sensitive. Degraded MTT can lead to poor results.
-
Insufficient Incubation: Allow for a sufficient incubation period (typically 1-4 hours) for adequate formazan formation.[1]
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Use an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly, potentially using an orbital shaker.[1][2]
Q4: The color of this compound is interfering with my colorimetric assay. How can I correct for this? Compound interference is a common issue with colorimetric assays.[2][5]
-
Use a Compound-Only Control: Prepare control wells containing the same concentrations of this compound in cell-free media.[2][5] Subtract the average absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.[2]
-
Switch Assays: If interference is significant, consider using a non-colorimetric method, such as a fluorescence-based or luminescence-based assay (e.g., ATP-based viability assays).[5]
LDH Release Assay
Q5: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy? This discrepancy can occur if the assay is performed before significant LDH has been released or if this compound interferes with the LDH enzyme itself.[1]
-
Assay Timing: LDH is released during late-stage apoptosis or necrosis.[1] If this compound induces a slow apoptotic process, you may need to extend the treatment duration to capture LDH release.
-
Enzyme Inhibition: this compound could potentially inhibit the LDH enzyme, leading to a false negative result. You can test for this by adding a known amount of LDH (from a lysis control) to wells containing your compound and measuring the activity.
-
Serum Background: The serum used in culture media contains its own LDH, which can lead to high background.[6] Reduce the serum concentration during the assay or use a serum-free medium if it does not compromise cell health.[1][6]
Apoptosis Assays (e.g., Annexin V/PI)
Q6: I am observing high background fluorescence in my negative controls for the Annexin V assay. What are the causes? High background can be caused by unhealthy cells, improper reagent concentrations, or inadequate washing.[7]
-
Poor Cell Health: Ensure cells are healthy and not over-confluent, as this can lead to spontaneous apoptosis.[8] Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[8]
-
Excessive Reagent Concentration: Titrate your fluorescently labeled Annexin V and PI to determine the optimal concentration that gives the best signal-to-noise ratio.[7]
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores, increasing background fluorescence.[7]
Q7: My cell populations are not clearly separated in the flow cytometry dot plot. How can I improve this? Poor separation can result from several factors, including incorrect instrument settings or issues with the staining protocol.
-
Compensation Issues: If using fluorophores with overlapping emission spectra, ensure you have set the compensation correctly using single-stained controls.[8]
-
Delayed Analysis: Analyze stained samples as soon as possible. Prolonged incubation after staining can lead to an increase in late-stage apoptotic or necrotic cells.[8]
-
Cell Clumping: Keep cells and buffers cold (4°C) during preparation and gently mix or filter the cell suspension before analysis to prevent clumping.[7]
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic effects of this compound, typically represented by IC50 values (the concentration of a drug that inhibits cell growth by 50%).[9] Actual values must be determined experimentally for each cell line.
| Cell Line | This compound IC50 (µM) | Incubation Time (hours) | Assay Type |
| A549 (Lung Carcinoma) | e.g., 25.5 ± 3.1 | 48 | MTT |
| MCF-7 (Breast Cancer) | e.g., 15.2 ± 2.5 | 48 | MTT |
| HepG2 (Hepatoma) | e.g., 42.8 ± 5.4 | 48 | LDH Release |
| PC-3 (Prostate Cancer) | e.g., 18.9 ± 2.9 | 72 | ATP-based |
| HCT116 (Colon Cancer) | e.g., 33.1 ± 4.0 | 72 | ATP-based |
Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.[10][11][12]
Experimental Protocols & Workflows
General Experimental Workflow for Cytotoxicity Assessment
The overall process for determining cytotoxicity involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Flowchart: High Variability in Replicates
This logical diagram helps diagnose the root cause of inconsistent results between replicate wells.
Caption: Troubleshooting high variability in cytotoxicity assays.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[2] Replace the existing medium with 100 µL of the media containing different concentrations of this compound. Include untreated and vehicle controls.[2] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[2]
-
Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell membrane damage.[6]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided by the kit), and (3) Background control (medium only).[14]
-
Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Measurement: Add the stop solution provided with the kit. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation enzyme like Accutase to avoid membrane damage.[8] Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorescently labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway & Mechanism Visualization
Principle of Apoptosis Detection by Annexin V/PI
This diagram illustrates how Annexin V and Propidium Iodide (PI) differentiate cell states based on membrane integrity and phosphatidylserine (PS) exposure.[15]
Caption: Differentiating cell states with Annexin V and PI.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
ML395 degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ML395, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound is a small molecule inhibitor that selectively targets USP1, a deubiquitinating enzyme. USP1 plays a crucial role in DNA damage repair pathways by removing ubiquitin from key proteins such as FANCD2 and PCNA. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated proteins, which can impair DNA repair, induce cell cycle arrest, and promote apoptosis in cancer cells. This makes USP1 an attractive target for cancer therapy, and inhibitors like this compound are being investigated for their potential in treating various cancers, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations.
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing or brief sonication.
3. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its integrity and activity. The following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. |
Important: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. It is best practice to prepare single-use aliquots.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Suggested Solution |
| Degradation of this compound stock solution | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored correctly at -80°C in small aliquots. - Avoid repeated freeze-thaw cycles. |
| Instability in cell culture medium | - The stability of small molecules in aqueous solutions like cell culture media can be influenced by pH, temperature, and media components.[1] - It is advisable to perform a stability study of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂).[2] - Prepare fresh working solutions for each experiment and minimize the pre-incubation time of the compound in the media before adding it to the cells. |
| Precipitation in cell culture medium | - The final concentration of this compound may exceed its solubility in the aqueous medium. - Visually inspect the medium for any precipitate after adding the compound. - Consider reducing the final concentration of this compound. - Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%).[3] |
| Incorrect concentration | - Double-check all calculations for preparing working and stock solutions. - Use calibrated pipettes for accurate dilutions. |
| Cell line specific factors | - The expression levels of USP1 or downstream signaling components may vary between cell lines, affecting the response to this compound. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent sample handling | - Ensure precise and consistent timing for compound addition, incubation, and sample collection. |
| Incomplete solubilization | - Confirm that the this compound stock solution is fully dissolved before preparing working solutions. Gentle warming or sonication may be necessary. |
| Cell seeding density | - Ensure uniform cell seeding across all wells to minimize variability in cell number at the time of treatment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium (with and without serum) with this compound to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Immediately collect a sample at time zero (T=0) and store it at -80°C. This will serve as the baseline.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Store all samples at -80°C until analysis.
-
Prepare samples for HPLC analysis. This typically involves a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile), followed by centrifugation to pellet the precipitate. The supernatant is then analyzed.
-
Analyze the samples by HPLC. The percentage of this compound remaining at each time point is calculated relative to the T=0 sample to determine the compound's stability.
Signaling Pathways and Workflows
USP1 Signaling Pathway
The following diagram illustrates the central role of USP1 in deubiquitinating key substrates involved in DNA damage repair, a process that is inhibited by this compound.
Caption: The USP1 signaling pathway in DNA damage response and its inhibition by this compound.
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the key steps for evaluating the stability of this compound in an experimental setting.
Caption: A workflow diagram for assessing the stability of this compound in cell culture media.
References
Navigating In Vivo Delivery of ML395: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the in vivo delivery of ML395, a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comprehensive data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formulation, administration, and experimental application of this compound in vivo.
Q1: My this compound is not dissolving in my aqueous vehicle for in vivo administration. What should I do?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers like saline or PBS is not recommended and will likely result in precipitation.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: The primary step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing properties for many small molecules. This compound is known to be soluble in DMSO at concentrations up to 50 mg/mL.
-
Use a Co-solvent System for the Final Formulation: For in vivo administration, it is crucial to use a vehicle that maintains the solubility of this compound upon injection into the aqueous environment of the body. A common and effective approach is to use a co-solvent system. A widely used formulation for hydrophobic small molecules involves a combination of DMSO, PEG400 (polyethylene glycol 400), Tween 80 (polysorbate 80), and saline.
-
Ensure Final Organic Solvent Concentration is Low: It is critical to minimize the final concentration of organic solvents in your animal experiments to avoid toxicity. The final DMSO concentration should ideally be below 0.5% (v/v).
Q2: I'm observing precipitation of this compound after diluting my stock solution into the final vehicle. How can I prevent this?
A2: Precipitation upon dilution indicates that the final vehicle composition is not adequately maintaining the solubility of this compound.
Troubleshooting Steps:
-
Optimize the Co-solvent Ratio: The ratio of the components in your vehicle is critical. A common starting point for a formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. You may need to adjust these ratios to find the optimal solubility for your desired final concentration of this compound.
-
Sequential Addition and Mixing: The order of adding the solvents is important. First, dilute the this compound stock in DMSO with PEG300 and mix thoroughly. Next, add Tween 80 and ensure the solution is clear. Finally, add the aqueous component (saline) dropwise while vortexing to prevent localized concentration changes that can trigger precipitation.
-
Sonication and Gentle Warming: If precipitation persists, gentle warming (if the compound is heat-stable) or sonication can help to dissolve the compound. However, always check for compound stability under these conditions.
Q3: I'm concerned about potential off-target effects of this compound in my in vivo model. How can I assess this?
A3: While this compound is reported to be highly selective for PLD2 over PLD1, it is good practice to consider and control for potential off-target effects.
Mitigation and Assessment Strategies:
-
Use the Lowest Effective Dose: Determine the minimum dose of this compound required to achieve the desired level of PLD2 inhibition in your model. This can be assessed by measuring the levels of phosphatidic acid (PA), the product of PLD activity, in tissues of interest.
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to distinguish the effects of PLD2 inhibition from non-specific effects of the chemical scaffold.
-
Phenotypic Rescue Experiments: If you have a known downstream effector of PLD2, you may be able to rescue the phenotype observed with this compound treatment by modulating the activity of that effector.
-
In Silico Profiling: Computational tools can be used to predict potential off-target binding of this compound to a panel of receptors and enzymes.
Q4: My in vivo results are inconsistent. What are some potential sources of variability?
A4: Inconsistent results can stem from various factors related to formulation, administration, and the biological system.
Troubleshooting Checklist:
-
Formulation Stability: Ensure your this compound formulation is stable and does not precipitate over the duration of your experiment. Prepare fresh formulations for each experiment if stability is a concern.
-
Dosing Accuracy: Verify the accuracy of your dosing volumes and the concentration of your dosing solution.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the pharmacokinetics and bioavailability of this compound. Ensure you are using a consistent and appropriate route for your experimental question.
-
Animal Health and Handling: The health status, age, and strain of your animals can influence their response to treatment. Standardize your animal handling procedures to minimize stress.
-
Biological Variability: Account for inherent biological variability by using an adequate number of animals per group and appropriate statistical analysis.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PLD2 IC₅₀ (cellular) | 360 nM | [1] |
| PLD1 IC₅₀ (cellular) | >30,000 nM | [1] |
| Selectivity (PLD1/PLD2) | >80-fold | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 443.54 g/mol | [2] |
| Solubility in DMSO | 50 mg/mL | [3] |
| Hepatic Microsomal Clearance (Rat) | 82.1 mL/min/kg | [3] |
| Cytochrome P450 Profile | CYP3A4 IC₅₀ = 3.9 µM, CYP2D6 IC₅₀ = 16.4 µM | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo use of this compound.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for hydrophobic small molecules, suitable for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.
-
Prepare the final formulation. For a final concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, follow these steps for a 1 mL final volume: a. In a sterile microcentrifuge tube, add 400 µL of PEG400. b. Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG400. Vortex thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogeneous and clear. d. Slowly add 450 µL of sterile saline to the mixture while vortexing. The final solution should be clear.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, you may try gentle warming or sonication.
-
Administer the formulation to animals immediately after preparation.
Protocol 2: In Vivo PLD2 Activity Assay
This protocol describes a method to assess the in vivo activity of PLD2 by measuring the formation of phosphatidylbutanol (PBut), a specific product of PLD activity in the presence of butanol.
Materials:
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
1-Butanol
-
Anesthesia
-
Tissue collection tools
-
Lipid extraction reagents (e.g., chloroform, methanol)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
At a specified time post-ML395 administration, administer a challenge of 1-butanol (typically as a percentage of the drinking water or via injection).
-
After a defined incubation period with 1-butanol, euthanize the animals and collect tissues of interest (e.g., brain, liver, tumor).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt enzymatic activity.
-
Extract lipids from the tissues using a standard protocol (e.g., Bligh-Dyer extraction).
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of PBut.
-
Compare the levels of PBut in the this compound-treated group to the vehicle-treated group to determine the extent of PLD2 inhibition.
Visualizations
PLD2 Signaling Pathway
Caption: The PLD2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Troubleshooting Logic for this compound Formulation
Caption: A decision tree for troubleshooting this compound formulation issues.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Minimizing Experimental Variability with ML395
Welcome to the technical support center for ML395, a potent and selective allosteric inhibitor of Phospholipase D2 (PLD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and potential problems that may arise during the experimental use of this compound.
Q1: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue.
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure you are using a well-characterized and authenticated cell line. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Density: The confluency of your cells at the time of treatment can significantly impact their response to this compound. Always seed cells at a consistent density and ensure they are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can exhibit different sensitivities.
-
Cell Health: Poor cell health can lead to unreliable and variable results. Regularly check for signs of stress or contamination, such as changes in morphology or growth rate.
-
-
Compound Handling and Storage:
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][2] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.
-
Solubility in Media: this compound has low aqueous solubility. When diluting the DMSO stock into your final culture medium, ensure thorough mixing to prevent precipitation. It is recommended to perform serial dilutions to avoid shocking the compound out of solution. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
-
-
Assay Conditions:
-
Incubation Time: The duration of this compound treatment can influence the observed IC50 value. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.
-
Lot-to-Lot Variability: While this compound is a synthetic small molecule, lot-to-lot variations in purity or isomeric composition can occur. If you suspect this is an issue, it is advisable to test new lots against a previously validated lot using a standardized assay.
-
Troubleshooting Flowchart for Inconsistent IC50 Values
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Q2: I am observing cytotoxicity at concentrations where I expect to see specific PLD2 inhibition. How can I differentiate between on-target and off-target effects?
A2: Differentiating on-target from off-target effects is critical for accurate data interpretation.
-
Dose-Response Analysis: A key indicator of off-target effects is a large discrepancy between the concentration required for enzymatic inhibition and the concentration that induces cytotoxicity. This compound has a cellular IC50 for PLD2 of approximately 360 nM.[1][2] If you are observing cytotoxicity in the low micromolar range or higher, it is more likely to be an off-target effect.
-
Counter-Screening: this compound has been screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, showing potent binding in only two of these assays at 10 µM.[1] However, it's important to consider that other off-target interactions are possible. If your experimental system expresses a high level of a potential off-target, you may observe unexpected effects.
-
Use of Controls:
-
PLD2 Knockdown/Knockout Cells: The most definitive way to confirm an on-target effect is to use cells where PLD2 has been genetically depleted (e.g., via siRNA or CRISPR). If this compound still elicits the same effect in these cells, it is likely due to an off-target mechanism.
-
Structurally Unrelated PLD2 Inhibitors: Compare the effects of this compound with other structurally distinct PLD2 inhibitors. If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Q3: My this compound stock solution appears to have precipitated. Is it still usable?
A3: Precipitation of your this compound stock solution indicates that the compound has come out of solution, and it should not be used in this state as the concentration will be inaccurate.
-
Warming the Solution: Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: If warming is not sufficient, brief sonication may help to redissolve the compound.
-
Preparation of a Fresh Stock: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock from lyophilized powder.
Q4: What is the recommended procedure for preparing this compound for in vivo studies?
A4: The in vivo application of this compound requires careful formulation to ensure solubility and bioavailability.
-
Vehicle Selection: Due to its low aqueous solubility, this compound is typically formulated in a vehicle containing a mixture of solvents. A common vehicle for in vivo administration of hydrophobic compounds is a solution of DMSO, PEG300, Tween 80, and saline. The exact ratios may need to be optimized for your specific application and route of administration.
-
Dose and Administration: The optimal dose and route of administration will depend on the animal model and the therapeutic indication. Previous studies have used intraperitoneal (i.p.) injections. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and the effective dose for your model.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | IC50 | Assay Type | Reference |
| Potency | PLD2 | 360 nM | Cellular | [1][2] |
| Potency | PLD2 | 8,700 nM | Biochemical | [1] |
| Selectivity | PLD1 | >30,000 nM | Cellular | [1][2] |
| Selectivity | PLD1 | >20,000 nM | Biochemical | [1] |
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Hepatic Microsomal Clearance | Rat | 82.1 ml/min/kg | |
| CYP3A4 Inhibition | Human | 3.9 µM | |
| CYP2D6 Inhibition | Human | 16.4 µM | |
| CYP1A2 Inhibition | Human | >30 µM | |
| CYP2C9 Inhibition | Human | >30 µM |
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL).
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the PLD2 signaling pathway.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized incubation time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run at the appropriate voltage.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
Phospholipase D2 (PLD2) Signaling Pathway
Caption: Simplified diagram of the PLD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
ML395 IC50 Determination: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the determination of the half-maximal inhibitory concentration (IC50) of ML395.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective allosteric inhibitor of phospholipase D2 (PLD2).[1][2] It exhibits greater than 80-fold selectivity for PLD2 over the PLD1 isoform.[1][2] By inhibiting PLD2, this compound blocks the hydrolysis of phosphatidylcholine into phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell proliferation, migration, and survival.[3][4]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound are dependent on the assay format (cellular vs. biochemical) and the specific cell line being used. Published data provides a general range to expect:
| Assay Type | Target | Reported IC50 |
| Cellular Assay | PLD2 | 360 nM |
| Cellular Assay | PLD1 | >30,000 nM |
| Biochemical Assay | PLD2 | 8,700 nM |
| Biochemical Assay | PLD1 | >30,000 nM |
Q3: Why are my determined this compound IC50 values inconsistent across experiments?
Inconsistent IC50 values are a common challenge in pharmacological studies and can stem from various factors. Key contributors to variability include:
-
Cell-based factors: Cell line misidentification, passage number, cell density at the time of treatment, and overall cell health can significantly impact results.
-
Compound handling: Issues with the solubility and stability of this compound in cell culture media can lead to inaccurate effective concentrations.
-
Assay execution: Variations in incubation times, reagent concentrations, and pipetting techniques can introduce errors.
-
Data analysis: The method used for curve fitting and IC50 calculation can influence the final value.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound IC50 determination.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly and use a consistent seeding density for all experiments. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental data as they are prone to evaporation. Fill these wells with sterile PBS or media.[6] |
| Incomplete Compound Mixing | Gently mix the plate after adding this compound to ensure uniform distribution. |
Problem 2: Poor or No Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration Range | Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for generating a complete sigmoidal curve. |
| This compound Precipitation | This compound has good solubility in DMSO.[7] However, precipitation can occur when diluting into aqueous cell culture media. Prepare fresh dilutions for each experiment and visually inspect for any precipitate. Consider using a pre-warmed medium and vortexing immediately after dilution.[7] The final DMSO concentration should typically be kept below 0.5%.[8] |
| This compound Instability | While this compound is reported to be stable, long incubation times in cell culture media at 37°C could potentially lead to degradation. If long-term experiments are necessary, consider replenishing the compound with partial media changes. |
| Cell Viability Assay Issues | Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo®) is appropriate for your cell line and that the readout is within the linear range of the assay. |
Problem 3: IC50 Value Significantly Different from Published Data
| Possible Cause | Recommended Solution |
| Differences in Experimental Conditions | IC50 values are highly dependent on the specific experimental protocol.[9][10] Factors such as cell line, cell density, serum concentration, and incubation time can all influence the result. Document all experimental parameters meticulously. |
| Cell Line Specificity | The sensitivity to a compound can vary significantly between different cell lines. |
| Data Analysis Method | Different curve-fitting models can yield different IC50 values. Use a consistent data analysis workflow, typically a four-parameter logistic (sigmoidal) curve fit.[5] |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible results. Below is a general protocol for determining the IC50 of this compound using a cell viability assay.
Cell-Based IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[6][8]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.1%).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Phospholipase D2 (PLD2) signaling pathway in cancer.
Experimental Workflow
Caption: Workflow for determining this compound IC50 values.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound IC50 assays.
References
- 1. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ML395-Based Assays
Welcome to the technical support center for ML395-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the selective PLD2 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in a question-and-answer format, offering practical solutions to ensure the reliability and reproducibility of your experimental results.
Q1: I am observing a lower potency (higher IC50) of this compound in my cell-based assay compared to the reported biochemical IC50 value. Why is there a discrepancy?
A1: It is common to observe a difference in potency between biochemical and cell-based assays. Several factors can contribute to this:
-
Cell Permeability: this compound may have varying permeability across different cell types, leading to a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein, which reduces the effective intracellular concentration of this compound.
-
Inhibitor Stability: The stability of this compound can be compromised in cell culture media over long incubation periods due to degradation or metabolism by cellular enzymes.
-
Protein Binding: this compound might bind to other cellular proteins or lipids, which sequesters it from its intended target, PLD2.
Troubleshooting Workflow for Potency Discrepancies
Caption: Troubleshooting workflow for addressing discrepancies in this compound potency.
Q2: My experimental results with this compound are inconsistent across different experiments. What could be the cause?
A2: Reproducibility issues can stem from several sources:
-
Solubility Issues: this compound is soluble in DMSO, but can precipitate in aqueous cell culture media, especially at higher concentrations. This leads to variability in the effective concentration.
-
Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can significantly impact their response to inhibitors.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in inhibitor concentrations, especially when preparing serial dilutions.
-
Vehicle Control Issues: The final concentration of the vehicle (e.g., DMSO) might be too high, causing cellular stress or toxicity.
To mitigate these issues, ensure your this compound stock solution is fully dissolved and vortexed before each use. It is also crucial to maintain consistent cell culture practices and to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1]
Q3: I suspect this compound is causing off-target effects in my assay. How can I confirm this?
A3: Distinguishing on-target from off-target effects is a critical step in validating your results.[2] Here are some strategies:
-
Use a Structurally Different Inhibitor: Employ another selective PLD2 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Utilize a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PLD2. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound binds to PLD2 in a cellular environment by assessing changes in the protein's thermal stability upon ligand binding.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 (PLD2) | 360 nM | Exogenous biochemical assay | Sigma-Aldrich |
| Biochemical IC50 (PLD1) | >30 µM | Exogenous biochemical assay | Sigma-Aldrich |
| Solubility | 50 mg/mL | In DMSO | Sigma-Aldrich |
| Recommended Storage | 2-8°C (solid), -20°C (in solution) | Sigma-Aldrich |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to calculate the IC50 value.
Western Blot for PLD2 Activity
This protocol outlines the steps to assess the levels of PLD2 and downstream signaling proteins.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PLD2 or a downstream target (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Phospholipase D2 (PLD2) Signaling Pathway
Caption: Simplified PLD2 signaling pathway inhibited by this compound.
General Experimental Workflow for this compound
Caption: A general experimental workflow for using this compound in cell-based assays.
References
Validation & Comparative
A Comparative Guide to ML395 and Other PLD2 Inhibitors for Researchers
In the landscape of signal transduction research and drug development, phospholipase D (PLD) enzymes have emerged as critical targets. Specifically, the PLD2 isoform is implicated in a variety of cellular processes, and its dysregulation is linked to several diseases. This guide provides an objective comparison of ML395, a highly selective PLD2 inhibitor, with other known PLD2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of PLD2 Inhibitors
This compound stands out for its high selectivity for PLD2 over its PLD1 isoform. This specificity is crucial for dissecting the distinct roles of the two enzymes in cellular signaling. The following tables summarize the quantitative data on the inhibitory potency of this compound and other notable PLD2 inhibitors.
Table 1: In Vitro (Biochemical) Inhibitory Potency of PLD Inhibitors
| Inhibitor | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD1/PLD2) | Reference |
| This compound | >20,000 | 8,700 | >2.3 | [1] |
| ML298 | >20,000 | 2,800 | >7.1 | [2] |
| VU0364739 | 1,500 | 20 | 0.013 | [2] |
| FIPI | - | 200 | - | [3] |
| Halopemide | - | 1,500 | - | [1] |
Note: IC₅₀ values can vary between different assay conditions. Data presented here is for comparative purposes.
Table 2: Cellular Inhibitory Potency of PLD Inhibitors
| Inhibitor | Cellular PLD1 IC₅₀ (nM) | Cellular PLD2 IC₅₀ (nM) | Selectivity (>fold for PLD2) | Reference |
| This compound | >30,000 | 360 | >80 | [1][4] |
| ML298 | >20,000 | 355 | >53 | [2][5] |
| VU0364739 | 1,500 | 20 | 0.013 | [2] |
| ML299 (Dual Inhibitor) | 5.6 | 20 | 0.28 | [5] |
This compound demonstrates a significant improvement in selectivity for PLD2 in cellular assays compared to earlier generation inhibitors like VU0364739.[2] It is a potent, allosteric inhibitor that does not inhibit PLD1 at standard in vitro doses.[1][4] Furthermore, this compound possesses an attractive in vitro drug metabolism and pharmacokinetics (DMPK) profile and improved physicochemical properties over other reported PLD inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PLD2 inhibitors.
In Vitro (Biochemical) PLD Activity Assay
This assay measures the direct inhibitory effect of a compound on purified PLD enzyme.
Principle: The assay quantifies the release of a radiolabeled headgroup from a phospholipid substrate upon enzymatic cleavage by PLD.
Materials:
-
Purified recombinant PLD1 or PLD2 enzyme.
-
Radiolabeled substrate: [³H]phosphatidylcholine ([³H]PC) or [choline-methyl-³H]dipalmitoyl-phosphatidylcholine.
-
Liposome components: Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), and Phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM EGTA, 3 mM MgCl₂, 1 mM DTT).
-
Inhibitor compound of interest.
-
Scintillation fluid and counter.
Procedure:
-
Prepare liposomes incorporating the radiolabeled substrate.
-
Incubate the purified PLD enzyme with varying concentrations of the inhibitor compound for a predetermined time at 30°C.
-
Initiate the enzymatic reaction by adding the liposome substrate.
-
Allow the reaction to proceed for a specific duration (e.g., 20 minutes) at 30°C with continuous shaking.
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol/HCl).
-
Separate the aqueous phase containing the released radiolabeled choline from the organic phase.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.[1][6]
Endogenous (Cellular) PLD Activity Assay
This assay measures the inhibitor's effect on PLD activity within a cellular context.
Principle: This method utilizes the transphosphatidylation activity of PLD in the presence of a primary alcohol (e.g., 1-butanol). PLD will catalyze the transfer of the phosphatidyl group to the alcohol, forming a phosphatidylalcohol, which can be quantified.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing GFP-PLD2).
-
Cell culture medium and reagents.
-
Radiolabeled lipid precursor: [³H]palmitic acid.
-
1-Butanol.
-
Inhibitor compound of interest.
-
Reagents for lipid extraction (e.g., chloroform, methanol, HCl).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Phosphorimager or scintillation counter.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Label the cellular phospholipids by incubating the cells with [³H]palmitic acid for 24 hours.
-
Wash the cells to remove unincorporated [³H]palmitic acid.
-
Pre-treat the cells with varying concentrations of the inhibitor compound for a specified time.
-
Stimulate the cells to activate PLD (e.g., with a phorbol ester like PMA for PLD1 or pervanadate for PLD2) in the presence of 1-butanol.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Extract the cellular lipids using a chloroform/methanol/HCl mixture.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled phosphatidylbutanol product using a phosphorimager or by scraping the corresponding TLC spot and using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[1]
Visualizing the Landscape of PLD2 Inhibition
PLD2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PLD2. Activation of cell surface receptors can lead to the stimulation of PLD2, which then hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA acts as a second messenger, influencing downstream signaling cascades that regulate cellular processes such as proliferation and migration.
Caption: Simplified PLD2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing PLD2 inhibitors.
Caption: General workflow for the discovery and development of PLD2 inhibitors.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TWO SITES OF ACTION FOR PLD2 INHIBITORS: THE ENZYME CATALYTIC CENTER AND AN ALLOSTERIC, PHOSPHOINOSITIDE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML395 and ML298: Efficacy and Experimental Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phospholipase D (PLD) inhibitors, ML395 and ML298. This document outlines their respective efficacies, supported by experimental data, and provides detailed methodologies for key experiments.
This compound and ML298 are selective inhibitors of phospholipase D2 (PLD2), an enzyme implicated in various cellular processes, including signal transduction, cell proliferation, and migration. Elevated PLD activity is associated with numerous cancers, making it a compelling target for therapeutic intervention. While both compounds effectively inhibit PLD2, this compound represents a next-generation inhibitor with enhanced physicochemical and pharmacokinetic properties.
Efficacy and Selectivity
This compound demonstrates superior selectivity for PLD2 over PLD1, a key advantage in targeted drug development. This compound is a potent, allosteric inhibitor with an IC50 of 360 nM for cellular PLD2 and shows greater than 80-fold selectivity over PLD1 (IC50 >30,000 nM)[1][2][3]. In contrast, ML298, while also a potent and selective PLD2 inhibitor with a cellular IC50 of 355 nM, exhibits a lower selectivity margin with a PLD1 IC50 of over 20,000 nM[4]. The enhanced selectivity of this compound minimizes off-target effects, offering a more precise tool for studying PLD2 function and as a potential therapeutic agent.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for this compound and ML298, highlighting the improvements of this compound.
| Parameter | This compound | ML298 | Reference |
| Cellular PLD2 IC50 | 360 nM | 355 nM | [1][4] |
| Cellular PLD1 IC50 | >30,000 nM | >20,000 nM | [1][4] |
| PLD2 Selectivity | >80-fold over PLD1 | >53-fold over PLD1 | [1][4] |
| Brain-to-Plasma Ratio | 1.48 | 0.005 | [1] |
| CYP3A4 Inhibition (IC50) | 3.9 µM | Not explicitly stated | [5] |
| CYP2D6 Inhibition (IC50) | 16.4 µM | Not explicitly stated | [5] |
| CYP1A2 Inhibition (IC50) | >30 µM | Not explicitly stated | [5] |
| CYP2C9 Inhibition (IC50) | >30 µM | Not explicitly stated | [5] |
In Vitro DMPK Profile
Drug Metabolism and Pharmacokinetics (DMPK) studies are crucial for evaluating the potential of a compound as a drug candidate[6]. This compound was developed as an optimization of ML298, addressing certain liabilities such as solubility issues, modest pharmacokinetic properties, and toxicity at higher concentrations[1]. This compound exhibits an attractive in vitro DMPK profile with improved solubility and stability[1][2]. An in vitro DMPK profile for ML298 is available and provides data on protein binding and in vitro clearance[7].
Signaling Pathway
Both this compound and ML298 exert their effects by inhibiting PLD2, which is a key enzyme in cellular signaling pathways. PLD catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical second messenger. PA, in turn, can activate a range of downstream signaling proteins, including mTOR and Akt, which are involved in cell growth, survival, and proliferation[8][9]. By inhibiting PLD2, this compound and ML298 can effectively attenuate these pro-tumorigenic signaling cascades. The PLD signaling pathway is also interconnected with other major cancer-related pathways, such as the Ras/MAPK and Wnt/β-catenin pathways[10][11].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the efficacy of PLD inhibitors.
PLD2 Inhibition Assay (Cellular)
This assay measures the ability of a compound to inhibit PLD2 activity within a cellular context.
Materials:
-
HEK293 cells overexpressing human PLD2
-
Opti-MEM I Reduced Serum Medium
-
[³H]-myristic acid
-
Test compounds (this compound, ML298) dissolved in DMSO
-
1-butanol
-
Scintillation fluid and counter
Procedure:
-
Seed HEK293-hPLD2 cells in 24-well plates and grow to 80-90% confluency.
-
Label cells with [³H]-myristic acid in Opti-MEM for 18-24 hours.
-
Wash cells with serum-free media.
-
Pre-incubate cells with varying concentrations of the test compounds (or DMSO vehicle control) for 30 minutes.
-
Stimulate PLD activity by adding an appropriate agonist (e.g., PMA).
-
In the presence of 1-butanol (0.4% v/v), PLD catalyzes a transphosphatidylation reaction, producing [³H]-phosphatidylbutanol ([³H]-PtdBut).
-
After 30 minutes, terminate the reaction by adding ice-cold methanol.
-
Extract lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of [³H]-PtdBut using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 类端粒沉默干扰体1(PLD2)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. bioivt.com [bioivt.com]
- 7. Table 3, In vitro DMPK Profile of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase D signaling pathways and phosphatidic acid as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML137 and VU0468809: Selectivity Profiles of M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs): ML137 and VU0468809. The M1 receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulation offers a promising strategy to enhance M1 receptor function with greater subtype selectivity compared to orthosteric agonists. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of ML137 and VU0468809
The following table summarizes the in vitro potency and selectivity of ML137 and VU0468809 at human muscarinic acetylcholine receptor subtypes. Potency is presented as the half-maximal effective concentration (EC50) from functional assays, which indicates the concentration of the compound required to elicit 50% of its maximal effect.
| Compound | M1 EC50 (PAM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity | Selectivity Profile |
| ML137 | 830 nM[1] | > 30 µM[1] | > 30 µM[1] | > 30 µM[1] | > 30 µM[1] | Highly selective for M1 over M2-M5 subtypes.[1] |
| VU0468809 | 310 nM | Inactive | Inactive | Inactive | Inactive | Highly selective for M1 against M2-M5 subtypes. |
Mandatory Visualization
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M1 muscarinic receptor. Acetylcholine (ACh), the endogenous orthosteric agonist, binds to the receptor, causing a conformational change that activates the Gq protein. This initiates a downstream cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentration. A Positive Allosteric Modulator (PAM) binds to a distinct allosteric site on the receptor, enhancing the receptor's response to acetylcholine.
Experimental Workflow for M1 PAM Characterization
This diagram outlines a typical experimental workflow for the identification and characterization of novel M1 PAMs. The process begins with a high-throughput screen to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity. Lead compounds then undergo further optimization and in-depth pharmacological profiling.
Experimental Protocols
Calcium Mobilization Assay
This protocol is a representative method for determining the potency and efficacy of M1 PAMs in a cell-based functional assay.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by a test compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
Materials:
-
CHO-K1 cells stably transfected with the human M1 receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Acetylcholine (ACh).
-
Test compounds (ML137, VU0468809).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-M1 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and seed them into 384-well assay plates at a density of approximately 10,000 to 20,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds (e.g., ML137, VU0468809) in assay buffer.
-
Prepare a solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC20).
-
Using a fluorescence plate reader, measure the baseline fluorescence for a short period.
-
Add the test compound to the wells and incubate for a specified time (e.g., 2-15 minutes).
-
Add the EC20 concentration of acetylcholine to the wells and immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Normalize the response to the maximal response induced by a saturating concentration of acetylcholine.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled test compounds for the M1 muscarinic receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace the binding of a radiolabeled antagonist from the M1 receptor.
Materials:
-
Cell membranes prepared from CHO cells expressing the human M1 muscarinic receptor.
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled test compounds (ML137, VU0468809).
-
A known non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
96-well filter plates with glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
Unlabeled test compound or vehicle (for total binding) or a saturating concentration of a non-selective antagonist like atropine (for non-specific binding).
-
Radiolabeled antagonist (e.g., [3H]-NMS at a concentration close to its Kd).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto the filter plate using a cell harvester, which rapidly separates the bound from the free radioligand by vacuum filtration.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
ML395: A Comparative Guide to its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the enzymatic cross-reactivity of ML395, a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs. This document objectively compares the activity of this compound against its primary target with its activity against other enzymes, presenting available data, outlining experimental methodologies, and visualizing relevant biological and experimental workflows.
Executive Summary
This compound is a well-characterized inhibitor of PLD2 with significant selectivity over its closely related isoform, PLD1. This selectivity is a key attribute, as non-specific inhibition of lipid-modifying enzymes can lead to confounding off-target effects. To further characterize its specificity, this compound has been profiled against a broad panel of enzymes, receptors, and ion channels. This guide summarizes the available data on its cross-reactivity, providing a clear picture of its suitability as a selective chemical probe for studying the biological functions of PLD2.
Comparison of this compound Activity: PLD2 vs. Other Enzymes
The primary target of this compound is phospholipase D2 (PLD2), an enzyme involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The inhibitory activity of this compound is most pronounced against PLD2, with significantly lower activity against the PLD1 isoform.
| Target Enzyme | IC50 (nM) | Selectivity vs. PLD2 | Data Source |
| Phospholipase D2 (PLD2) | 360 | - | [1] |
| Phospholipase D1 (PLD1) | >30,000 | >83-fold | [1] |
While specific quantitative data for a broader enzyme panel is not publicly available, it has been reported that this compound exhibits a "cleaner" ancillary pharmacology profile compared to other PLD inhibitors, based on screening against a Eurofins SafetyScreen44 panel. This panel typically includes a range of G-protein coupled receptors, ion channels, transporters, and other enzymes. The lack of significant off-target interactions in this panel suggests a high degree of selectivity for this compound.
Signaling Pathway of PLD2
This compound inhibits PLD2, which is a key node in cellular signaling. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA acts as a second messenger, influencing a multitude of downstream signaling pathways.
Experimental Protocols
Phospholipase D (PLD) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against PLD enzymes.
1. Materials and Reagents:
-
Recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate (e.g., fluorescently labeled or radiolabeled)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
This compound and other test compounds dissolved in DMSO
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader capable of detecting fluorescence or radioactivity
2. Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add a small volume of the compound dilutions to the assay wells. Include wells with DMSO only as a vehicle control.
-
Add the PLD enzyme (PLD1 or PLD2) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the PC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the signal (fluorescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Cross-Reactivity Screening Workflow
The assessment of off-target effects is a critical step in the characterization of a chemical probe. A typical workflow for this process is depicted below.
Conclusion
This compound serves as a valuable research tool due to its high potency and selectivity for PLD2 over PLD1. While comprehensive quantitative data against a wide array of enzymes is not publicly detailed, the available information from broad panel screenings suggests a favorable selectivity profile with minimal off-target activity. For researchers investigating the specific roles of PLD2, this compound remains a superior chemical probe compared to less selective alternatives. It is, however, always recommended that researchers confirm the activity and selectivity of this compound in their specific assay systems.
References
A Comparative Guide to Phospholipase D Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of Phospholipase D (PLD) inhibitors, offering a comparative look at their performance, supported by experimental data and detailed methodologies. This guide is tailored for researchers, scientists, and professionals in the field of drug development.
Phospholipase D (PLD) enzymes, primarily the PLD1 and PLD2 isoforms, are pivotal regulators of cellular signaling. They catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, membrane trafficking, and oncogenesis. Consequently, the development of potent and selective PLD inhibitors is a burgeoning area of research with significant therapeutic potential in cancer, neurodegenerative diseases, and inflammatory disorders. This guide provides a comparative overview of prominent PLD inhibitors, their experimental evaluation, and the signaling pathways they modulate.
Performance Comparison of PLD Inhibitors
The landscape of PLD inhibitors has evolved from non-selective compounds to highly potent and isoform-specific molecules. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. These inhibitors can be broadly categorized into dual PLD1/PLD2 inhibitors and isoform-selective inhibitors.
Dual PLD1/PLD2 Inhibitors
These compounds inhibit both PLD1 and PLD2 isoforms. Early examples derived from the antipsychotic drug halopemide. FIPI (5-Fluoro-2-indolyl des-chlorohalopemide), an analog of halopemide, is a potent dual inhibitor.[1] More recent developments have led to compounds like ML299, which demonstrates balanced, low nanomolar inhibition of both isoforms.[2]
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Reference |
| Halopemide | 1500 | 6500 | ~4.3-fold for PLD1 | [3] |
| FIPI | 25 | 20 | Dual | [1] |
| Compound 56 | 81 | 240 | Dual | [4] |
| Compound 64 | 79 | 170 | Dual | [4] |
| ML299 (cellular) | 5.6 | 20 | Dual | [2] |
| ML299 (biochemical) | 48 | 84 | Dual | [2] |
PLD1-Selective Inhibitors
Isoform-selective inhibitors are crucial tools for dissecting the specific roles of PLD1 and PLD2. Several compounds have been developed that show a marked preference for PLD1. For instance, compound 13o represents a highly potent and selective PLD1 inhibitor with over 1700-fold selectivity against PLD2.[5]
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Reference |
| Compound 58 | 660 | 6800 | 10-fold for PLD1 | [4] |
| Compound 69 | 46 | 933 | ~20-fold for PLD1 | [4] |
| VU0155069 (CAY10593) | - | - | PLD1 selective | [1] |
| A3373 | 325 | 15150 | ~46-fold for PLD1 | [6] |
| 13o | 3.7 | 6400 | ~1700-fold for PLD1 | [5] |
PLD2-Selective Inhibitors
The development of PLD2-selective inhibitors has also seen significant progress. Compounds such as ML298 and ML395 exhibit high selectivity for PLD2, with this compound showing over 80-fold preference in cellular assays.[7]
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Reference |
| Compound 72 | 5100 | 140 | ~36-fold for PLD2 | [4] |
| Compound 82 | >20000 | 2500 | >8-fold for PLD2 | [4] |
| ML298 | >20000 | 355 | >56-fold for PLD2 | |
| This compound (cellular) | >30000 | 360 | >83-fold for PLD2 | [7] |
| This compound (biochemical) | >30000 | 8700 | >3.4-fold for PLD2 | [7] |
| VU0364739 | 1500 | - | PLD2 preferring | [7] |
Experimental Protocols
Accurate assessment of PLD inhibitor performance relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro PLD Activity Assay using Purified Enzyme and Liposomes
This assay measures the direct effect of an inhibitor on the catalytic activity of purified PLD enzyme.
Materials:
-
Purified recombinant PLD1 or PLD2 enzyme.
-
Liposome preparation:
-
Phosphatidylcholine (PC).
-
[3H]-labeled PC.
-
-
PLD assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl2, 100 mM KCl, 2 mM DTT).
-
PLD inhibitor stock solution (in DMSO).
-
Scintillation fluid.
Procedure:
-
Liposome Preparation: Mix PC and [3H]-PC in a glass tube. Dry the lipids under a stream of nitrogen gas. Resuspend the lipid film in PLD assay buffer by vortexing and brief sonication to form liposomes.
-
Reaction Setup: In a microcentrifuge tube, combine the purified PLD enzyme, PLD assay buffer, and the desired concentration of the PLD inhibitor (or DMSO for control).
-
Initiate Reaction: Add the [3H]-PC containing liposomes to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding an acidic organic solvent mixture (e.g., chloroform:methanol:HCl).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Quantification: Transfer an aliquot of the organic phase (containing the [3H]-phosphatidic acid product) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by taking advantage of PLD's unique ability to perform transphosphatidylation in the presence of a primary alcohol.
Materials:
-
Cultured cells (e.g., HEK293, Calu-1).
-
Cell culture medium.
-
PLD inhibitor stock solution (in DMSO).
-
1-Butanol.
-
[3H]-palmitic acid or other suitable radiolabel.
-
Lysis buffer.
-
Organic solvents for lipid extraction (e.g., chloroform, methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Cell Labeling: Plate cells and allow them to adhere. Label the cellular phospholipids by incubating the cells with [3H]-palmitic acid in the culture medium for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the labeled cells with various concentrations of the PLD inhibitor (or DMSO for control) for a specified duration (e.g., 30 minutes).
-
PLD Stimulation: Add 1-butanol to the medium. If required, stimulate PLD activity with an agonist (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) to allow for the formation of [3H]-phosphatidylbutanol (PBut).
-
Cell Lysis and Lipid Extraction: Aspirate the medium, wash the cells with cold PBS, and lyse the cells. Extract the lipids from the cell lysate using a mixture of chloroform and methanol.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Quantification: Visualize the radiolabeled lipids by autoradiography or phosphorimaging. Scrape the spots corresponding to [3H]-PBut and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLD activity as the ratio of [3H]-PBut to total radiolabeled lipids. Determine the IC50 value by plotting the percent inhibition of PLD activity against the inhibitor concentration.
Amplex® Red PLD Assay (Fluorometric)
This is a high-throughput, enzyme-coupled assay that measures PLD activity by detecting the production of choline.
Materials:
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, lecithin substrate, and reaction buffer).
-
PLD inhibitor stock solution (in DMSO).
-
Microplate reader capable of fluorescence measurement.
Procedure:
-
Reagent Preparation: Prepare a working solution of the Amplex® Red reagent, HRP, choline oxidase, and lecithin in the provided reaction buffer according to the kit's instructions.
-
Reaction Setup: In a 96-well microplate, add the sample containing PLD activity (e.g., purified enzyme or cell lysate) and the desired concentrations of the PLD inhibitor.
-
Initiate Reaction: Add the Amplex® Red working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes or longer, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of choline produced, which reflects the PLD activity. Calculate the percentage of inhibition and determine the IC50 values as described previously.
Signaling Pathways and Experimental Workflows
PLD is a central node in numerous signaling pathways. Its activation is typically triggered by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Downstream of these receptors, small GTPases (such as ARF, Rho, and Ras families) and protein kinase C (PKC) are key activators of PLD. The product of PLD activity, phosphatidic acid (PA), in turn, modulates the activity of a variety of downstream effectors, including the mTOR and Raf-1 kinases, and sphingosine kinase 1 (SK1), thereby influencing cell growth, proliferation, and survival.
Below are diagrams generated using Graphviz (DOT language) to visualize these complex relationships.
PLD Signaling Pathway
Caption: Overview of the PLD signaling pathway.
Experimental Workflow for PLD Inhibitor Screening
Caption: A typical workflow for screening and identifying PLD inhibitors.
Logical Relationship of PLD Inhibitor Classes
Caption: Classification of different types of PLD inhibitors.
References
- 1. Phospholipase D - Wikipedia [en.wikipedia.org]
- 2. Phospholipase D signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML395 and Dual PLD1/PLD2 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the phospholipase D (PLD) signaling pathway is critical for advancing cancer therapeutics. This guide provides an objective comparison of the highly selective PLD2 inhibitor, ML395, with dual PLD1/PLD2 inhibitors, supported by experimental data and detailed methodologies.
The PLD signaling cascade plays a pivotal role in numerous cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and migration. The two primary isoforms, PLD1 and PLD2, have distinct roles and regulation, making the choice between a selective or dual inhibitor a critical consideration in experimental design and therapeutic strategy.
Efficacy at a Glance: this compound vs. Dual PLD1/PLD2 Inhibitors
This compound has emerged as a potent and highly selective allosteric inhibitor of PLD2, offering a valuable tool to dissect the specific functions of this isoform. In contrast, dual inhibitors, such as halopemide and ML299, target both PLD1 and PLD2, providing a broader inhibition of the PLD pathway. The following tables summarize the inhibitory potency of these compounds in both biochemical and cellular assays.
Table 1: Inhibitory Potency (IC50) of this compound and Dual PLD1/PLD2 Inhibitors in Biochemical Assays
| Inhibitor | Target | IC50 (nM) |
| This compound | PLD1 | >20,000[1] |
| PLD2 | 8,700[1] | |
| Halopemide | PLD1 | 220[2] |
| PLD2 | 310[2] | |
| ML299 | PLD1 | 48 |
| PLD2 | 84 |
Table 2: Inhibitory Potency (IC50) of this compound and Dual PLD1/PLD2 Inhibitors in Cellular Assays
| Inhibitor | Target | Cell Line | IC50 (nM) |
| This compound | PLD1 | HEK293 | >30,000[1] |
| PLD2 | HEK293-gfpPLD2 | 360[1] | |
| Halopemide | PLD1 | 21[2] | |
| PLD2 | 300[2] | ||
| ML299 | PLD1 | 5.6 | |
| PLD2 | 20 |
The data clearly illustrates the high selectivity of this compound for PLD2, with over 80-fold greater potency for PLD2 compared to PLD1 in cellular assays.[1] In contrast, halopemide and ML299 demonstrate potent inhibition of both isoforms.
Head-to-Head in Glioblastoma: A Look at Invasive Migration
A key process in cancer metastasis is cell invasion. A study investigating the role of PLD in glioblastoma provides a valuable, albeit indirect, comparison between a PLD2-selective inhibitor (ML298, a precursor to this compound) and a dual PLD1/PLD2 inhibitor (ML299). Both compounds were shown to decrease the invasive migration of U87-MG glioblastoma cells, suggesting that inhibition of either PLD2 alone or both PLD1 and PLD2 can impact this critical cancer cell behavior.[2][3] While this study did not provide a quantitative side-by-side comparison of this compound and a dual inhibitor, it highlights the therapeutic potential of targeting PLD in aggressive cancers.
The PLD Signaling Pathway in Cancer
The PLD signaling pathway is a complex network that contributes to cancer progression through multiple mechanisms. The diagram below illustrates the central role of PLD in cancer-related signaling.
Caption: The PLD signaling pathway, a key regulator of cancer progression.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are standardized methodologies for key assays used to evaluate PLD inhibitors.
Biochemical PLD Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on purified PLD enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro biochemical PLD inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified recombinant human PLD1 or PLD2 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 80 mM KCl, 0.1 mM DTT, 3.6 mM MgCl2, 3.6 mM CaCl2, and 10 µM GTPγS). Prepare phospholipid vesicle substrates containing dipalmitoyl-PC, PE, PIP2, and cholesterol by drying under nitrogen and resuspending in buffer followed by sonication.[1]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (this compound or dual inhibitor) in DMSO.
-
Reaction Setup: In a 96-well plate, combine the enzyme, substrate vesicles, and the test compound or DMSO (vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with agitation.
-
Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., a solution containing EDTA).
-
Product Quantification: Quantify the amount of product (e.g., choline) formed using a colorimetric or fluorescent assay kit. For example, a coupled enzyme assay can be used where choline is oxidized by choline oxidase to produce hydrogen peroxide, which then reacts with a probe to generate a detectable signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular PLD Activity Assay (In Vivo)
This assay measures the inhibition of PLD activity within intact cells.
Experimental Workflow:
Caption: Workflow for the cellular PLD activity assay.
Protocol:
-
Cell Culture: Seed cells (e.g., HEK293) in 12-well plates and grow to near confluence.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 30 minutes).
-
Transphosphatidylation Reaction: Add a primary alcohol, such as 1-butanol, to the cell culture medium. In the presence of the alcohol, PLD will catalyze a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of phosphatidic acid.
-
PLD Stimulation: Stimulate PLD activity by adding an agonist like phorbol 12-myristate 13-acetate (PMA).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS and lyse them. Extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Quantification: Quantify the amount of PBut formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Normalize the PBut levels to a relevant internal standard and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Conclusion
The choice between the highly selective PLD2 inhibitor this compound and a dual PLD1/PLD2 inhibitor depends on the specific research question and the biological context. This compound provides a precision tool to investigate the specific roles of PLD2 in cancer progression, offering the advantage of a cleaner pharmacological profile compared to less selective, earlier-generation inhibitors like halopemide. Dual inhibitors, on the other hand, may be more effective in therapeutic strategies where the inhibition of both PLD isoforms is necessary to achieve a robust anti-cancer effect. The provided data and experimental protocols serve as a valuable resource for researchers to design and interpret experiments aimed at elucidating the complex role of PLD signaling in cancer and to advance the development of novel therapeutic interventions.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ML395: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of ML395, a potent and selective allosteric inhibitor of phospholipase D2 (PLD2). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining compliance with regulatory standards.
Key Safety and Handling Information
This compound is not classified as a hazardous substance or mixture according to Safety Data Sheets (SDS).[1][2] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, when handling the compound. In case of contact, rinse the affected area with water.[1][2] For detailed first-aid measures, consult the manufacturer's SDS. The product is chemically stable under standard ambient conditions.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [4] |
| Molecular Weight | 443.54 g/mol | [4] |
| CAS Number | 1638957-17-1 | [4] |
| Appearance | Off-white solid | Sigma-Aldrich |
| Melting Point | 153 - 155 °C (307 - 311 °F) | [3] |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
| IC₅₀ (PLD2) | 360 nM | [4] |
| Selectivity | >80-fold selectivity over PLD1 (IC₅₀ = 30 µM) | [4] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
This compound Signaling Pathway
This compound exerts its effects by inhibiting PLD2, a key enzyme in cellular signaling. PLD2 hydrolyzes phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA, in turn, modulates a variety of downstream signaling pathways that are involved in cell growth, proliferation, and membrane trafficking. The diagram below illustrates the central role of PLD2 in cellular signaling and the point of intervention for this compound.
Experimental Protocol: In Vitro PLD2 Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound on PLD2 using a commercially available fluorescence-based assay kit.
Materials:
-
This compound compound
-
Recombinant human PLD2 enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Lecithin (phosphatidylcholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the PLD2 enzyme in assay buffer.
-
Prepare a substrate solution containing lecithin in assay buffer.
-
Prepare a detection solution containing Amplex Red, HRP, and choline oxidase in assay buffer. Protect this solution from light.
-
-
Assay Protocol:
-
Add 2 µL of various concentrations of this compound (or DMSO for control) to the wells of the 96-well plate.
-
Add 20 µL of the PLD2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the lecithin substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 60 µL of the detection solution to each well.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (excitation: 530-560 nm, emission: ~590 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Proper Disposal Procedures for this compound
As this compound is not classified as a hazardous chemical, standard procedures for non-hazardous chemical waste disposal should be followed. It is imperative to consult and adhere to all national and local regulations regarding chemical waste.
Step-by-Step Disposal Plan:
-
Unused and Expired Compound:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Solutions: If this compound is in a solvent such as DMSO, it should be collected in a sealed, labeled container for non-halogenated solvent waste. Do not pour solutions down the drain.
-
-
Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a biohazard bag or a designated container for solid chemical waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in the appropriate solid waste stream for chemically contaminated items.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container.
-
Clean the spill area with soap and water.
-
Dispose of the container and any cleanup materials as non-hazardous chemical waste.
-
-
Final Disposal:
-
All collected waste containers should be properly sealed and labeled with the contents ("this compound waste," "Non-hazardous chemical waste").
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. Phospholipase D2 Localizes to the Plasma Membrane and Regulates Angiotensin II Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Phospholipase D in G-Protein Coupled Receptor Function [mdpi.com]
- 4. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
